G-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881639-98-1, 925419-53-0 | |
| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LNS-8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | G 1 (GPER AGONIST) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LNS-8801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The G-1 Compound: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The synthetic, non-steroidal compound G-1 has emerged as a critical tool in dissecting the complex signaling pathways governed by the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its high affinity and selectivity for GPER have positioned it as a valuable molecular probe and a potential therapeutic agent in various pathological contexts, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular consequences. The information herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their investigations and to understand its therapeutic potential.
Core Mechanism of Action: Selective GPER Agonism
This compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER).[1][2][3] It exhibits high-affinity binding to GPER with a dissociation constant (Ki) of approximately 11 nM, while showing negligible affinity for the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 µM.[1][2][3][4] This selectivity is crucial for isolating and studying GPER-mediated signaling pathways independent of nuclear estrogen receptor activity.
The activation of GPER by this compound initiates a cascade of rapid, non-genomic signaling events.[5] These signaling pathways are distinct from the classical genomic actions of estrogens mediated by nuclear receptors and typically involve the activation of various intracellular second messengers and protein kinases.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with its primary target, GPER, and its effects on various cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 11 nM | GPER-transfected cells | [1][2][4] |
| EC50 (Intracellular Calcium Mobilization) | 2 nM | COS-7 cells expressing GFP-tagged GPR30 | [4] |
| IC50 (Inhibition of Cell Migration) | 0.7 nM | SK-BR-3 cells | [4] |
| IC50 (Inhibition of Cell Migration) | 1.6 nM | MCF-7 cells | [4] |
| IC50 (Cell Proliferation) | 20 µM (at 72h) | A549 cells | [4] |
Key Signaling Pathways Activated by this compound
Upon binding to GPER, this compound triggers a multitude of downstream signaling pathways that ultimately dictate the cellular response. The primary signaling axes activated by this compound include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
MAPK/ERK Pathway
Activation of the MAPK/ERK pathway is a hallmark of this compound signaling. This pathway is initiated by the this compound-induced conformational change in GPER, leading to the activation of heterotrimeric G proteins. Subsequent steps involve the transactivation of the epidermal growth factor receptor (EGFR) through the release of heparin-bound EGF-like growth factors, mediated by matrix metalloproteinases (MMPs). Activated EGFR then recruits and activates the Ras/Raf/MEK/ERK signaling cassette, culminating in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, influencing processes such as cell proliferation, differentiation, and survival.[6]
PI3K/Akt Pathway
In addition to the MAPK/ERK pathway, this compound also stimulates the PI3K/Akt signaling cascade.[5][7] This pathway is critical for promoting cell survival and inhibiting apoptosis. Activation of GPER by this compound leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization allows for the phosphorylation and activation of Akt by PDK1 and other kinases. Once activated, Akt phosphorylates a wide range of downstream targets to regulate cellular processes, including cell survival, growth, and metabolism.[7][8]
Cellular Effects of this compound
The activation of GPER and its downstream signaling pathways by this compound leads to a variety of cellular responses, which can be cell-type and context-dependent.
Cell Cycle Arrest
In several cancer cell lines, this compound has been shown to induce cell cycle arrest.[4] For instance, in H295R adrenocortical carcinoma cells, this compound treatment leads to an arrest in the G2 phase of the cell cycle.[4] In MCF-7 breast cancer cells, this compound can block cell cycle progression at the G1 phase.[1][3] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Apoptosis
This compound can induce apoptosis, or programmed cell death, in various cancer cell types.[4] In A549 lung cancer cells, this compound treatment significantly increases apoptosis.[4] The pro-apoptotic effects of this compound are often linked to the sustained activation of the ERK1/2 pathway and the regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[4]
Inhibition of Cell Migration
A key functional outcome of this compound signaling is the inhibition of cell migration.[1][3][4] In breast cancer cell lines such as SK-BR-3 and MCF-7, this compound effectively inhibits chemoattractant-induced cell migration at nanomolar concentrations.[1][3][4] This anti-migratory effect is significant for its potential to reduce cancer cell metastasis.
Experimental Protocols
To facilitate the study of this compound's mechanism of action, this section provides detailed methodologies for key experiments.
GPER Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for GPER.
Materials:
-
Cell membranes prepared from cells overexpressing GPER.
-
Radiolabeled ligand (e.g., [3H]-estradiol).
-
Unlabeled this compound compound.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate a fixed concentration of GPER-containing cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Incubations are typically carried out at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Western Blot for ERK Activation
This protocol details the detection of ERK1/2 phosphorylation as a measure of its activation by this compound.
Materials:
-
Cell line of interest.
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with this compound for various time points or at different concentrations.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest.
-
This compound compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
RNase A.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest.
-
This compound compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Transwell Cell Migration Assay
This protocol is used to assess the inhibitory effect of this compound on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size).
-
Cell line of interest.
-
Serum-free medium and medium with a chemoattractant (e.g., FBS).
-
This compound compound.
-
Cotton swabs.
-
Fixation solution (e.g., methanol).
-
Staining solution (e.g., crystal violet).
-
Microscope.
Procedure:
-
Pre-treat cells with this compound or a vehicle control.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated cells in the this compound-treated group to the control group to determine the inhibitory effect.
Conclusion
The this compound compound is an indispensable tool for investigating the multifaceted roles of GPER in cellular physiology and pathology. Its selective agonism allows for the precise elucidation of GPER-mediated signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The diverse cellular effects of this compound, ranging from cell cycle arrest and apoptosis to the inhibition of cell migration, underscore the therapeutic potential of targeting GPER in various diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate mechanisms of this compound action and to accelerate the translation of these findings into novel therapeutic strategies.
References
- 1. pharm.ucsf.edu [pharm.ucsf.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Estrogen Receptor GPER in the Development and Progression of Cancer [mdpi.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. youtube.com [youtube.com]
- 7. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
G-1 Signaling Pathways in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical player in the progression of various cancers. Its activation by the selective agonist G-1 triggers a cascade of signaling events that influence cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core this compound signaling pathways in cancer cells, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key molecular interactions. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting GPER in oncology.
Introduction
GPER is a seven-transmembrane receptor that mediates non-genomic estrogen signaling.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum.[2] Its activation by estrogens or selective agonists like this compound initiates rapid intracellular signaling cascades that have profound implications for cancer biology.[1] GPER is expressed in a variety of cancers, including breast, ovarian, endometrial, and lung cancer, and its expression is often correlated with tumor progression and resistance to endocrine therapies.[3][4] This guide will delve into the intricate signaling networks governed by this compound and their functional consequences in cancer cells.
Core this compound Signaling Pathways
Activation of GPER by its agonist this compound initiates a complex and interconnected network of signaling pathways. The primary cascades involved are the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[5][6] Additionally, GPER signaling can modulate intracellular calcium levels and cyclic AMP (cAMP) production.[7]
EGFR Transactivation
A key event in this compound signaling is the transactivation of EGFR. This process is initiated by GPER-mediated activation of Src, a non-receptor tyrosine kinase.[8] Activated Src then stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form, HB-EGF.[8] Released HB-EGF then binds to and activates EGFR, leading to the initiation of downstream signaling.[8]
MAPK/ERK Pathway
The transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK signaling cascade.[3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Activation of ERK1/2 can lead to the phosphorylation of various transcription factors, including c-fos, which in turn regulates the expression of genes involved in cell cycle progression and cell growth.[3][9]
PI3K/Akt Pathway
The PI3K/Akt pathway is another major downstream effector of GPER-mediated EGFR transactivation.[5] This pathway is a critical regulator of cell survival, growth, and metabolism. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, such as Bad, and promote cell survival.
cAMP/PKA Pathway
GPER activation can also lead to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), influencing gene expression.[3]
Quantitative Effects of this compound Signaling in Cancer Cells
The activation of GPER by this compound has been shown to have diverse and context-dependent effects on cancer cells. The following tables summarize some of the quantitative data reported in the literature.
| Cell Line | Cancer Type | This compound Concentration | Effect | Quantitative Measurement | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 µM | G1-phase cell cycle arrest | Increase in G1 population from 60% to 73% | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µg/mL | Apoptosis induction | 50% of cells in sub-G1 phase | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 µg/mL | Apoptosis induction | 79% of cells in sub-G1 phase | [10] |
| MCF-7 | ER-positive Breast Cancer | 1 µM | G2/M cell cycle arrest and apoptosis | Not specified | [11] |
| 92.1 and Omm1.3 | Uveal Melanoma | 250–1,000 nmol/L | Apoptosis induction | Caspase 3/7 activation and PARP cleavage | [12] |
| Cell Line | Cancer Type | This compound Concentration | Effect | Quantitative Measurement | Reference |
| CAFs | Breast Cancer-Associated Fibroblasts | 100 nM | Increased c-fos mRNA expression | Fold change not specified | [9] |
| SKBr3 | ER-negative Breast Cancer | Not specified | Activation of ERK signaling | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in cancer cells.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with this compound at the desired concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To investigate the interaction between GPER and other proteins (e.g., Src).
Protocol:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-GPER) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Src).
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways and a general experimental workflow for their investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | GPER and Testicular Germ Cell Cancer [frontiersin.org]
- 5. G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology [pfocr.wikipathways.org]
- 6. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen, a primary female sex hormone, exerts a wide array of physiological effects beyond its well-established role in the reproductive system. These effects are mediated by specific estrogen receptors (ERs). While the classical nuclear receptors, ERα and ERβ, have been extensively studied for their genomic actions, the discovery of the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, has unveiled a new dimension of rapid, non-genomic estrogen signaling. G-1, a selective GPER agonist, has been instrumental in elucidating the distinct physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the role of this compound in modulating estrogen-related processes, with a focus on its signaling pathways, quantitative data, and the experimental methodologies used to investigate its function.
The G protein-coupled estrogen receptor (GPER) is a seven-transmembrane domain receptor that mediates the non-genomic signaling of estrogen.[1] Upon activation by ligands such as 17β-estradiol or the selective agonist this compound, GPER initiates a cascade of intracellular signaling events that influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1] This receptor is implicated in the physiology and pathology of numerous systems, including the reproductive, nervous, cardiovascular, and metabolic systems, and plays a significant role in various cancers.[1][2][3][4]
Quantitative Data: Ligand Binding and Potency
The development of selective ligands for GPER has been crucial in distinguishing its functions from those of the classical nuclear estrogen receptors. The following tables summarize the binding affinities and functional potencies of key GPER modulators.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |
| This compound (Agonist) | GPER | 11 nM (Kd) | [5] |
| ERα/ERβ | > 10 µM (Ki) | [5] | |
| 17β-Estradiol | GPER | 2.3 - 6 nM (Kd) | [6][7] |
| ERα/ERβ | 0.1 - 1.0 nM (Kd) | [6][7] | |
| G15 (Antagonist) | GPER | 20 nM (Kd) | |
| ERα | > 10 µM | ||
| G36 (Antagonist) | GPER | - | |
| ERα/ERβ | No detectable binding |
| Ligand | Assay | IC50/EC50 | Reference |
| This compound (Agonist) | Calcium Mobilization | - | |
| ERK1/2 Phosphorylation | - | ||
| G15 (Antagonist) | Inhibition of E2-mediated Ca2+ mobilization | 190 nM | [5] |
| Inhibition of this compound-mediated Ca2+ mobilization | 185 nM | [5] | |
| G36 (Antagonist) | Inhibition of E2-mediated Ca2+ mobilization | 112 nM | [3][5][8][9][10] |
| Inhibition of this compound-mediated Ca2+ mobilization | 165 nM | [5][8][10] |
GPER Signaling Pathways
Activation of GPER by this compound triggers a complex network of intracellular signaling cascades. These pathways are cell-type specific and can lead to diverse physiological outcomes. The primary signaling events initiated by GPER activation include the activation of G proteins, leading to the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), which in turn mobilizes intracellular calcium.[5] Furthermore, GPER activation leads to the transactivation of the epidermal growth factor receptor (EGFR), resulting in the activation of downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3]
Caption: GPER Signaling Pathways initiated by this compound.
Experimental Protocols
ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol details the measurement of this compound induced ERK1/2 phosphorylation, a key downstream event in GPER signaling.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, SKBR3) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with this compound at various concentrations (e.g., 1 nM to 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Caption: Western Blotting workflow for p-ERK detection.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure this compound-induced changes in intracellular calcium concentration using a fluorescent indicator.
a. Cell Preparation:
-
Seed cells (e.g., HEK293T, CHO) in a black, clear-bottom 96-well plate.
-
Allow cells to attach and grow to ~90% confluency.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
c. Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control.
d. Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions or vehicle control to the wells and immediately begin recording the fluorescence signal over time (typically for 1-5 minutes).
e. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for Calcium Mobilization Assay.
cAMP Assay (HTRF)
This protocol outlines the measurement of this compound's effect on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
a. Cell Preparation:
-
Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dispense the cell suspension into a low-volume 384-well plate.
b. Compound Addition:
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
To measure Gαi coupling, pre-incubate cells with an adenylate cyclase activator like forskolin before adding this compound.
c. Lysis and Detection:
-
After a 30-minute incubation at room temperature, add the HTRF lysis and detection reagents. These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Incubate for 1 hour at room temperature to allow for cell lysis and competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.
d. Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
e. Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 or IC50 value.
In Vivo Experimental Models
The physiological roles of GPER have been extensively investigated using in vivo models, primarily through the use of GPER knockout (KO) mice and the administration of the selective agonist this compound.
GPER Knockout Mouse Models
-
Generation: GPER KO mice are generated by targeted deletion of the GPER gene.[11]
-
Phenotyping: These mice are subjected to a battery of physiological and behavioral tests to assess the impact of GPER deletion. This includes metabolic assessments (glucose and insulin tolerance tests), cardiovascular monitoring (blood pressure, heart function), and neurological evaluations.[1][10][11]
-
Experimental Design: Comparative studies between wild-type and GPER KO mice are conducted. For example, to study the role of GPER in estrogen-mediated cardioprotection, both genotypes can be subjected to models of cardiac injury (e.g., ischemia-reperfusion) with or without estrogen replacement.
This compound Administration in Animal Models
-
Cancer Models: The anti-tumor effects of this compound are often studied in xenograft models where human cancer cells are implanted into immunodeficient mice. Tumor growth is monitored following systemic administration of this compound.
-
Cardiovascular Models: The vasorelaxant and cardioprotective effects of this compound are investigated in models of hypertension and myocardial infarction.[12] For instance, the effect of this compound on blood pressure can be measured in ovariectomized rats.[13]
-
Metabolic Models: The role of GPER in metabolic regulation is explored by administering this compound to animal models of obesity and diabetes.[3] Parameters such as body weight, glucose tolerance, and insulin sensitivity are assessed.
Conclusion
The G protein-coupled estrogen receptor 1, through the use of its selective agonist this compound, has been established as a critical mediator of non-genomic estrogen signaling. Its involvement in a wide range of physiological and pathological processes highlights its potential as a therapeutic target for a variety of diseases, including cancer, cardiovascular disorders, and metabolic syndromes. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of GPER signaling and its therapeutic potential. The continued investigation into the nuanced roles of this compound and GPER will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. GPER/GPR30 knockout mice: effects of GPER on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of G protein-coupled estrogen receptor GPER in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-coupled estrogen receptor GPER/GPR30 as a regulator of cardiovascular function. [vivo.health.unm.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. GPER/GPR30 Knockout Mice: Effects of GPER on Metabolism. [vivo.health.unm.edu]
- 11. Cardiomyocyte-specific deletion of the G protein-coupled estrogen receptor (GPER) leads to left ventricular dysfunction and adverse remodeling: a sex-specific gene profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPER activation attenuates cardiac dysfunction by upregulating the SIRT1/3-AMPK-UCP2 pathway in postmenopausal diabetic rats | PLOS One [journals.plos.org]
- 13. Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC) through the PI3K/NOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
G-1: A Technical Guide to its Application as a Chemical Probe for GPER Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical player in mediating the rapid, non-genomic effects of estrogens. Its involvement in a myriad of physiological and pathological processes, including cancer, cardiovascular function, and neuroprotection, has made it an attractive therapeutic target. The development of selective ligands is paramount to dissecting the intricate signaling pathways governed by GPER and for validating it as a drug target. G-1, a non-steroidal, high-affinity, and selective GPER agonist, has become an indispensable chemical tool in this endeavor. This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in studying GPER function, complete with detailed experimental protocols and data presented for easy interpretation.
This compound: Chemical Properties and Binding Profile
This compound, with the chemical name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a potent and selective agonist for GPER. Its selectivity is a key attribute, displaying high affinity for GPER while exhibiting negligible binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] This remarkable selectivity allows for the specific interrogation of GPER-mediated signaling pathways without the confounding effects of ERα and ERβ activation.
Table 1: Quantitative Binding and Functional Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 11 nM | COS7 cells transfected with GPER | [3] |
| EC50 (Calcium Mobilization) | 2 nM | GPER-GFP-transfected COS7 cells | [3] |
| IC50 (Inhibition of Migration) | 0.7 nM | SKBr3 cells | [1] |
| IC50 (Inhibition of Migration) | 1.6 nM | MCF-7 cells | [1] |
| Ki (ERα and ERβ) | > 10 μM | COS7 cells transfected with ERα or ERβ | [3] |
GPER Signaling Pathways Activated by this compound
Upon binding to GPER, this compound initiates a cascade of intracellular signaling events. These pathways are diverse and can be cell-type specific, leading to a range of cellular responses from proliferation and migration to apoptosis. The primary signaling pathways activated by this compound are depicted below.
References
- 1. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPER agonist this compound decreases adrenocortical carcinoma (ACC) cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The G-Protein Coupled Estrogen Receptor 1 (GPER) Agonist G-1: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a selective agonist for the G-protein coupled estrogen receptor 1 (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic signaling pathways. Its distinct mechanism of action, separate from the classical nuclear estrogen receptors (ERα and ERβ), has positioned this compound as a compound of significant interest for therapeutic development in a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, presenting available quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.
Pharmacokinetics of this compound
While extensive research has been conducted on the pharmacodynamic effects of this compound, detailed quantitative pharmacokinetic data in animal models remains limited in publicly available literature. Most studies focus on the in vivo efficacy and mechanism of action rather than comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles.
General Methodologies for Pharmacokinetic Studies in Rodents
Pharmacokinetic characterization of a compound like this compound in mice or rats typically involves the following steps:
-
Animal Models: Commonly used strains include C57BL/6 mice and Sprague-Dawley rats. For oncology studies, immunodeficient mouse models such as nude (nu/nu) or SCID mice are utilized for xenograft tumor implantation.
-
Drug Administration: this compound is often administered via subcutaneous (SC) or intraperitoneal (IP) injection. The formulation typically involves dissolving this compound in a vehicle such as dimethyl sulfoxide (DMSO) and further diluting it in a solution like corn oil or phosphate-buffered saline (PBS).
-
Blood Sampling: Serial blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Analysis: Plasma is separated by centrifugation and the concentration of this compound is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Biodistribution
-
Radiolabeling: this compound can be radiolabeled with an isotope (e.g., tritium ³H or carbon-¹⁴C).
-
Administration: The radiolabeled compound is administered to tumor-bearing mice.
-
Tissue Harvesting: At selected time points, animals are euthanized, and various tissues (tumor, liver, kidney, spleen, lung, heart, brain, etc.) are collected.
-
Quantification: The amount of radioactivity in each tissue is measured using a scintillation counter and expressed as %ID/g.
This data is crucial for understanding the tumor-targeting potential and off-target accumulation of this compound.
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound have been more extensively characterized, demonstrating its anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various animal models.
Anti-Tumor Activity
This compound has shown significant efficacy in reducing tumor growth in several cancer models.
Table 1: Summary of this compound Anti-Tumor Activity in Xenograft Models
| Cancer Type | Animal Model | This compound Dose and Route | Tumor Growth Inhibition | Reference |
| Adrenocortical Carcinoma | Nude mice | Not specified | Significantly lower tumor weight and Ki-67 staining in this compound treated tumors compared to control. | [1] |
| Breast Cancer (ER-) | Tumor xenograft-bearing mice | Not specified | Inhibition of tumor growth. | [2] |
| Colorectal Cancer (HCT116) | Tumor xenograft-bearing mice | Not specified | Inhibition of tumor growth. | [2] |
Note: While these studies demonstrate a significant effect, specific quantitative data on tumor volume (e.g., in mm³) over time is often presented graphically rather than in tables. For instance, a study on adrenocortical carcinoma xenografts showed a significant decrease in tumor weight in the this compound treated group compared to the vehicle-treated animals[1].
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory effects by modulating cytokine production and immune cell activity.
Table 2: Summary of this compound Anti-Inflammatory Effects in a Mouse Model of Colitis
| Inflammatory Mediator | Effect of this compound Treatment | Reference |
| M1-related pro-inflammatory cytokines | Significantly decreased expression | [3] |
| M2-related anti-inflammatory cytokines | Significantly increased expression | [3] |
| CD86+ M1 macrophages | Decreased population | [3] |
| CD206+ M2 macrophages | Increased population (polarization towards M2) | [3] |
In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, the GPER-specific agonist G1 significantly inhibited the production of pro-inflammatory cytokines[4].
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model[4][5].
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., HCT116 colorectal cancer cells)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ cells/100 µL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution to the desired final concentration in a vehicle such as corn oil. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administer this compound to the treatment group via subcutaneous or intraperitoneal injection at the specified dose and schedule (e.g., daily or every other day). Administer the vehicle solution to the control group.
-
-
Endpoint: Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
cAMP Accumulation Assay
This protocol is used to determine the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in the GPER signaling pathway[6][7][8].
Materials:
-
Cells expressing GPER (e.g., HEK293 cells transfected with a GPER expression vector)
-
This compound
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed GPER-expressing cells into a 96-well plate and culture overnight.
-
Compound Treatment:
-
For Gs-coupled signaling (cAMP increase): Pretreat cells with IBMX for a specified time. Then, stimulate the cells with different concentrations of this compound for a defined period (e.g., 30 minutes).
-
For Gi-coupled signaling (cAMP decrease): Pretreat cells with IBMX. Then, co-stimulate the cells with forskolin and different concentrations of this compound.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., reading fluorescence or luminescence on a plate reader).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
NF-κB Reporter Assay
This assay measures the effect of this compound on the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival[9][10][11][12][13][14].
Materials:
-
Cells co-transfected with a GPER expression vector and an NF-κB luciferase reporter construct.
-
This compound
-
TNF-α (a potent NF-κB activator, as a positive control)
-
Luciferase assay reagent
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect them with the GPER and NF-κB reporter plasmids.
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound for a specified period (e.g., 6-24 hours). Include a positive control (TNF-α) and a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the relative luciferase units (RLU) against the this compound concentration.
Signaling Pathways
This compound activates GPER, leading to the initiation of several downstream signaling cascades that contribute to its diverse biological effects.
GPER-Mediated Signaling
Activation of GPER by this compound can lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein)[15][16].
GPER-cAMP-PKA-CREB Signaling Pathway.
GPER-Mediated Transactivation of EGFR
A key mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process links G-protein coupled receptor signaling to the potent mitogenic and survival pathways regulated by EGFR[15][17][18].
GPER-Mediated EGFR Transactivation Pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
References
- 1. GPER agonist this compound decreases adrenocortical carcinoma (ACC) cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology [pfocr.wikipathways.org]
- 17. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]
Methodological & Application
G-1 Compound: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G-1 compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. This compound has emerged as a critical tool for elucidating the physiological and pathological roles of GPER in various cellular processes, including proliferation, migration, and apoptosis.[1][2][3] Its selectivity makes it an invaluable molecular probe for studying GPER-specific signaling pathways, independent of classical ER-mediated effects.[1][4] These application notes provide detailed experimental protocols for in vitro studies involving the this compound compound, along with summarized quantitative data and visual representations of the key signaling pathways.
Mechanism of Action
This compound binds to GPER with high affinity, initiating a cascade of intracellular signaling events. Upon activation, GPER can couple to different heterotrimeric G proteins, primarily Gs and Gq.
-
Gs-protein coupling: This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, influencing gene expression and cellular function.[6]
-
Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][7][8]
-
Transactivation of EGFR: GPER activation by this compound can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.
These signaling events collectively contribute to the diverse biological effects of this compound observed in various cell types.
Data Presentation
The following tables summarize the quantitative data for the this compound compound from various in vitro studies.
Table 1: Binding Affinity and Potency of this compound for GPER
| Parameter | Value | Cell Line/System | Reference |
| Ki | 11 nM | - | [1][6] |
| EC50 | 2 nM | - | [1][6] |
Table 2: IC50 Values of this compound for Cell Viability/Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Jurkat | T-cell Leukemia | ≥0.5 µM | 24 hours | [2] |
| CCRF-CEM | T-cell Leukemia | >1 µM | 24 hours | [2] |
| Caov3 | Ovarian Cancer | Not specified | 24 hours | |
| Caov4 | Ovarian Cancer | Not specified | 24 hours | |
| SKBr3 | Breast Cancer | Not specified | - | |
| MCF-7 | Breast Cancer | >500 nM (inhibition of E2-induced proliferation) | 72 hours | [4] |
| HCCLM3 | Hepatocellular Carcinoma | ~1 µM (growth inhibition) | Not specified | |
| SMMC-7721 | Hepatocellular Carcinoma | ~1 µM (growth inhibition) | Not specified |
Table 3: IC50 Values of this compound for Inhibition of Cell Migration
| Cell Line | Cancer Type | IC50 Value | Chemoattractant | Reference |
| SKBr3 | Breast Cancer | 0.7 nM | Not specified | [1][6] |
| MCF-7 | Breast Cancer | 1.6 nM | Not specified | [1][6] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/Resazurin-based)
This protocol is designed to assess the effect of the this compound compound on the viability and proliferation of adherent or suspension cancer cells.
Materials:
-
This compound compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). For suspension cells, seed directly before treatment.
-
This compound Treatment: Prepare serial dilutions of the this compound compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, fluorescence with excitation/emission at 560/590 nm for Resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This protocol measures the this compound-induced increase in intracellular calcium concentration.
Materials:
-
This compound compound (dissolved in DMSO)
-
Cells expressing GPER
-
Fluo-4 AM or other calcium-sensitive fluorescent dyes
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS (with or without probenecid) and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
This compound Injection and Measurement: Inject a solution of this compound (e.g., at a final concentration of 1 µM) into the wells while continuously recording the fluorescence intensity over time (e.g., every second for several minutes).[2]
-
Data Analysis: The change in fluorescence intensity over time represents the intracellular calcium mobilization. The peak fluorescence intensity is used to quantify the response.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
This compound compound (dissolved in DMSO)
-
Cells expressing GPER
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Before treatment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
This compound Stimulation: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK1/2 as a ratio to total ERK1/2.
cAMP Assay
This protocol is for measuring changes in intracellular cyclic AMP levels following this compound treatment.
Materials:
-
This compound compound (dissolved in DMSO)
-
Forskolin (positive control, adenylyl cyclase activator)
-
Cells expressing GPER
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Cell culture medium
-
96-well plates
Procedure (based on a typical competitive immunoassay kit):
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
This compound Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation, if recommended by the assay kit manufacturer.
-
Stimulate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the competitive immunoassay as per the manufacturer's instructions. This typically involves adding a labeled cAMP conjugate and a specific anti-cAMP antibody to the cell lysates.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples based on the standard curve. The results are often expressed as pmol/well or as a fold change over the vehicle control.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
This compound compound (dissolved in DMSO)
-
Cells that form a monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Culture medium with low serum (to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[4][6]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[4][6]
-
Washing: Gently wash the wells with PBS to remove detached cells.[6]
-
This compound Treatment: Replace the PBS with a low-serum medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
This compound compound (dissolved in DMSO)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of each well.
-
Add 100 µL of the cell suspension to the upper chamber of each insert. Add different concentrations of this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and compare the this compound treated groups to the vehicle control.
Mandatory Visualization
GPER Signaling Pathway Activated by this compound
Caption: this compound activated GPER signaling pathways.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound cell viability assay.
Logical Relationship of GPER-Mediated Effects
Caption: this compound/GPER signaling to cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Exploring Cell Migration Mechanisms in Cancer: From Wound Healing Assays to Cellular Automata Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Sci-Hub [sci-hub.ru]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for G-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a non-steroidal, selective agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2][3] It is a valuable tool for investigating GPER-mediated signaling pathways and their roles in various physiological and pathological processes, particularly in cancer biology. This compound exhibits high affinity for GPER (Ki of ~11 nM) and does not bind to classical estrogen receptors (ERα and ERβ) at concentrations up to 10 μM, making it a specific probe for GPER function.[1] However, it is important to note that some studies have reported GPER-independent effects of this compound, particularly at higher concentrations, which may involve interactions with other cellular targets such as tubulin.[4][5]
These application notes provide an overview of the use of this compound in cell culture experiments, including its mechanism of action, and detailed protocols for assessing its effects on cell viability, cell cycle, and protein expression.
Mechanism of Action
This compound primarily acts by binding to and activating GPER, a seven-transmembrane receptor predominantly localized to the endoplasmic reticulum and plasma membrane.[2][6] Activation of GPER by this compound initiates a cascade of rapid, non-genomic signaling events.[1][7]
GPER-Mediated Signaling Pathway
The canonical GPER signaling pathway activated by this compound involves:
-
G-protein coupling: GPER activation leads to the activation of Gs and Gi/o proteins.[1][8]
-
Second messenger production: This results in the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[1][9]
-
Transactivation of EGFR: GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR). This occurs through the activation of matrix metalloproteinases (MMPs) that cleave and release heparin-binding EGF-like growth factor (HB-EGF), which in turn binds to and activates EGFR.[1][8]
-
Downstream signaling: Activation of EGFR triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which regulate various cellular processes such as proliferation, survival, and migration.[1]
Data Presentation: Effects of this compound on Cancer Cell Lines
The effects of this compound on cancer cell proliferation are cell-type specific and can be either stimulatory or inhibitory. The following table summarizes the diverse effects of this compound observed in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Breast Cancer | |||||
| SKBR-3 | Breast Adenocarcinoma | 1 µM | 48 hours | Inhibition of proliferation | [5] |
| MCF-7 | Breast Adenocarcinoma | 1 µM | 48 hours | Inhibition of proliferation | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2 µM | 48 hours | Inhibition of proliferation | [10] |
| BG1 | Ovarian Cancer | 100 nM | 6 days | Stimulation of proliferation | [5] |
| Ovarian Cancer | |||||
| KGN | Granulosa Cell Tumor | 1 µM | 48 hours | Suppression of proliferation, induction of apoptosis | [5] |
| OV90 | High-Grade Serous Ovarian Cancer | Not specified | Not specified | Attenuated cell viability and migration | [11] |
| OVCAR420 | High-Grade Serous Ovarian Cancer | Not specified | Not specified | Attenuated cell viability and migration | [11] |
| Endometrial Cancer | |||||
| Ishikawa | Endometrial Adenocarcinoma | 100 nM | 6 days | Stimulation of proliferation | [8] |
| Leukemia | |||||
| Jurkat | T-cell Leukemia | ≥0.5 µM | 24-48 hours | Toxicity, reduced cell viability | [9] |
| CCRF-CEM | T-cell Leukemia | ≥0.5 µM | 24-48 hours | Reduced cell viability | [9] |
| Other Cancers | |||||
| HEK-293 | GPER-negative | 1 µM | Not specified | Suppression of proliferation, induction of apoptosis | [5] |
Experimental Protocols
1. Cell Viability Assay (Resazurin-Based)
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.05 µM to 10 µM).[9]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no-cell" blank from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cancer cell line of interest
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Gate the cell population to exclude debris and doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol provides a general method for examining the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the cell cycle analysis protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH).
-
Mandatory Visualizations
Caption: GPER-mediated signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPER - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. e-century.us [e-century.us]
- 6. Estrogen Receptors as Key Factors in Carcinogenesis [mdpi.com]
- 7. Minireview: G protein-coupled estrogen receptor-1, GPER-1: its mechanism of action and role in female reproductive cancer, renal and vascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist this compound Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The G-Protein-Coupled Estrogen Receptor Selective Agonist this compound Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentration for G-1 in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the recommended working concentrations and detailed experimental protocols for the G protein-coupled estrogen receptor (GPER) agonist, G-1, in various cancer cell lines. The information is intended to guide researchers in designing and conducting experiments to investigate the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Recommended Working Concentrations of this compound
The optimal working concentration of this compound can vary significantly depending on the cell line, the specific biological endpoint being measured, and the duration of treatment. The following table summarizes reported 50% inhibitory concentration (IC50) values for this compound in different cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value |
| MCF-7 | Breast Cancer | MTT Assay | 48 hours | ~0.26 µM[1][2] |
| HeLa | Cervical Cancer | MTT Assay | 24 hours | Not explicitly found, but effective concentrations for other effects are in the low micromolar range. |
| PC-3 | Prostate Cancer | MTT Assay | 72 hours | Not explicitly found, but effective concentrations for other effects are in the low micromolar range. |
GPER Signaling Pathway
This compound is a selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), a seven-transmembrane receptor. Upon binding of this compound, GPER initiates a cascade of intracellular signaling events that can influence various cellular processes, including proliferation, migration, and apoptosis. The simplified signaling pathway is depicted below.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cells, such as MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in HeLa cells treated with this compound using flow cytometry.
Materials:
-
HeLa cells
-
Complete growth medium
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1][4][5][6][7]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[1][4][5][6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][4][5][6][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in PC-3 cells treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
PC-3 cells
-
Complete growth medium
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[8][9][10]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a cell cycle arrest.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. abcam.cn [abcam.cn]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Optimal Duration of G-1 Treatment for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a key player in various physiological and pathological processes, including cancer. Understanding the time-dependent effects of this compound on cellular functions is critical for designing and interpreting cellular assays. These application notes provide a comprehensive guide to determining the optimal duration of this compound treatment for various assays, including detailed protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
The optimal duration of this compound treatment is highly dependent on the specific cell type, the concentration of this compound used, and the cellular process being investigated. Short-term treatments, on the order of minutes to a few hours, are typically sufficient to observe rapid signaling events such as the production of reactive oxygen species (ROS). In contrast, longer-term treatments, ranging from 24 to 72 hours or more, are generally required to assess effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and other relevant compounds on various cellular parameters over time. This data is intended to provide a general guideline for expected outcomes and to aid in the design of time-course experiments.
Note: Some of the data presented below is from studies using compounds other than this compound but targeting similar cellular pathways. This information is included to provide a broader context for time-dependent cellular responses and should be used as a reference. It is strongly recommended that researchers perform their own time-course experiments to determine the optimal this compound treatment duration for their specific cell line and experimental conditions.
Table 1: Effect of Treatment on Cell Viability (% of Control)
| Cell Line | Treatment (Concentration) | 24 hours | 48 hours | 72 hours | Reference(s) |
| MCF-7 | This compound (1 µM) | ~90% | ~75% | ~60% | Illustrative |
| Glioblastoma (U87 MG) | TMZ (50 µM) + ART (15 µg/ml) | - | - | ~64% (vs. 84% for TMZ alone) | [1] |
| DMS114 (Lung Cancer) | LTSCD (5 mg/L) | 49.3% | 43.2% | - | [2] |
Table 2: Induction of Apoptosis (% of Apoptotic Cells)
| Cell Line | Treatment (Concentration) | 24 hours | 48 hours | 72 hours | Reference(s) |
| MCF-7 | Eupatorin (5 µg/mL) | 5.89% (Sub G0/G1) | 27.52% (Sub G0/G1) | 23.99% (Sub G0/G1) | [3] |
| Glioblastoma (LN229) | TMZ (50 µM) + ART (15 µg/ml) | - | - | 36% (vs. 16% for TMZ alone) | [1] |
| Jurkat | This compound (0.75 µM) | Significant increase in subG1 | - | - |
Table 3: Cell Cycle Distribution (%)
| Cell Line | Treatment (Concentration) | Phase | 24 hours | 48 hours | 72 hours | Reference(s) |
| Jurkat | Au/ZnO/Ag Nanoparticles (10 µg/mL) | G0/G1 | ~55% | ~60% | ~65% | [4] |
| S | ~25% | ~20% | ~15% | [4] | ||
| G2/M | ~20% | ~20% | ~20% | [4] | ||
| MCF-7 | Eupatorin (5 µg/mL) | Sub G0/G1 | 5.89% | 27.52% | 23.99% | [3] |
| G2/M | 34.40% | 26.41% | 30.06% | [3] | ||
| Glioblastoma (GBM11) | TMX (17.5 µM) | G1 | Arrest | - | - | [5] |
Signaling Pathways and Experimental Workflows
GPER Signaling Pathway
This compound binding to GPER initiates a cascade of intracellular signaling events. This diagram illustrates the key pathways involved, which can be activated within minutes of treatment.
References
Application Notes and Protocols: G-1 Compound Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 (also known as LNS 8801) is a potent and selective G protein-coupled estrogen receptor (GPER) agonist with a Ki of 11 nM.[1][2][3] It is a valuable tool for studying GPER signaling and has potential therapeutic applications.[4][5][6] Understanding the solubility and stability of this compound is critical for its effective use in in vitro and in vivo research. These application notes provide a summary of known solubility data, and standardized protocols for determining solubility and stability.
This compound Compound Profile
| Property | Value |
| IUPAC Name | 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
| Molecular Formula | C21H18BrNO3 |
| Molecular Weight | 412.28 g/mol |
| CAS Number | 881639-98-1 |
Part 1: Solubility of this compound
The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. This compound is a lipophilic molecule, which is reflected in its solubility profile.[4]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that moisture-absorbing DMSO can reduce solubility, and the use of fresh DMSO is recommended.[1] For certain solvents, sonication may be necessary to achieve maximum solubility.[7]
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | A stock solution of 82 mg/mL (198.89 mM) has been reported.[1] Another source indicates solubility at 50 mg/mL (121.28 mM).[7] |
| Water | Insoluble (< 0.1 mg/mL)[1][7] | |
| Ethanol | Insoluble[1] | |
| Saline | Insoluble | Requires co-solvents for aqueous formulations. |
| Co-solvent (for in vivo use) | ≥ 2.5 mg/mL (6.06 mM) | A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] |
| Co-solvent (for in vivo use) | ≥ 5 mg/mL | A formulation of 50 μL of 100 mg/mL DMSO stock, 400 μL PEG300, 50 μL Tween-80, and 500 μL ddH2O has been described.[1][2] |
Part 2: Stability of this compound
The stability of this compound is crucial for ensuring the reproducibility of experimental results. Proper storage is essential to prevent degradation.
Storage and Stability Recommendations
-
Solid Form: Store at -20°C for up to 3 years.[7]
-
In Solvent: Store stock solutions at -80°C for up to 1 year.[7]
While detailed stability studies for this compound in various conditions are not widely published, the recommended storage conditions suggest that the compound is stable when protected from heat and light. For in vivo formulations in aqueous co-solvents, it is recommended to use the solution immediately after preparation.[1][2]
Part 3: Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a research compound like this compound.
Protocol 1: Determination of this compound Solubility
This protocol outlines a method for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water, PBS)
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in separate vials.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
Protocol 2: Stability Assessment of this compound in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound stock solution in a selected solvent (e.g., DMSO)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound stock solution in sealed, light-protected vials.
-
Time Point Zero (T0): Immediately analyze one aliquot to determine the initial concentration.
-
Incubation: Place the remaining aliquots at the different temperature conditions.
-
Sample Collection at Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Analysis: Analyze each sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Compare the concentration of this compound at each time point and temperature to the T0 concentration. Calculate the percentage of this compound remaining. A compound is often considered stable if >90% of the initial concentration remains.
Part 4: Visualized Workflows and Pathways
GPER Signaling Pathway
This compound acts as an agonist for the G protein-coupled estrogen receptor (GPER), initiating downstream signaling cascades. This can lead to various cellular responses, including the modulation of gene expression and cell proliferation.[8]
Caption: this compound mediated GPER signaling pathway.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for assessing the solubility and stability of a compound like this compound.
Caption: Workflow for this compound solubility and stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The G-Protein–Coupled Estrogen Receptor Agonist this compound Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Estrogen Receptor/ERR | GPR | TargetMol [targetmol.com]
- 8. The G Protein-Coupled Estrogen Receptor Agonist this compound Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving and storing G-1 compound.
Application Notes and Protocols: G-1 Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1] It displays no significant activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM, making it a valuable tool for studying GPER-specific signaling pathways and their physiological effects.[1][2] this compound has been utilized in a variety of research areas, including cancer biology, neuroscience, and cardiovascular studies, to investigate cellular processes such as proliferation, migration, and apoptosis.[3][4][5] These application notes provide detailed protocols for the proper dissolution and storage of the this compound compound, as well as an overview of its signaling mechanisms.
This compound Compound Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate preparation of stock solutions and for understanding its biological activity.
| Property | Value | Reference |
| Molecular Weight (M.Wt) | 412.28 g/mol | [1] |
| Molecular Formula | C₂₁H₁₈BrNO₃ | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Binding Affinity (Ki) | 11 nM for GPER | [1][3] |
| EC₅₀ | 2 nM for GPER | [1] |
| Storage Temperature | Store at -20°C | [1] |
Protocol for Dissolving and Storing this compound
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following protocols outline the recommended procedures for preparing and storing stock solutions.
Materials Required
-
This compound compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which can be further diluted to desired working concentrations.
Calculation: To determine the mass of this compound required, use the following formula, derived from the molarity equation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).
-
Molecular Weight (MW): 412.28 g/mol
-
Desired Concentration (C): 10 mM (or 0.01 mol/L)
-
Desired Volume (V): 1 mL (or 0.001 L)
*Mass (mg) = 0.01 mol/L * 0.001 L * 412.28 g/mol * 1000 mg/g = 4.12 mg
Step-by-Step Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh out 4.12 mg of the this compound compound using an analytical balance.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
The resulting solution is a 10 mM stock of this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing and storing a this compound stock solution.
Storage and Stability
-
Solid Compound: Store the solid this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[1]
-
Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C. When stored correctly, the DMSO stock solution is stable for several months.
Experimental Protocols and Recommendations
Preparing Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted into an aqueous buffer or culture medium. It is critical to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution (for a 1 µM working solution):
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 1 µM working solution in 10 mL of cell culture medium, you would use the C1V1 = C2V2 formula.
-
C1 = 10 mM
-
C2 = 1 µM (0.001 mM)
-
V2 = 10 mL
-
V1 = (0.001 mM * 10 mL) / 10 mM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 10 mL of the final medium.
-
Mix thoroughly by gentle inversion or pipetting before adding to cells. Always prepare fresh working solutions for each experiment.
Recommended Working Concentrations
The optimal concentration of this compound depends on the specific cell type and experimental design. The table below summarizes effective concentrations reported in the literature.
| Application | Cell Type(s) | Effective Concentration | Reference |
| Inhibition of Cell Migration | SKBr3, MCF-7 | IC₅₀ = 0.7 nM, 1.6 nM | [1] |
| Inhibition of Cell Proliferation | MCF-7, SK-BR-3 | 1 µM | [3] |
| Induction of Apoptosis | GC-2 (spermatocyte cell line) | Not specified | [1] |
| Reduction of Cell Viability | A431, CAL-39 | 0.5 µM - 2.5 µM | [2] |
| Activation of Signaling Cascades | Various | 100 nM - 1 µM | [3] |
This compound Signaling Pathways
This compound selectively activates GPER, which is a seven-transmembrane G protein-coupled receptor.[4] Unlike nuclear estrogen receptors, GPER activation initiates rapid, non-genomic signaling cascades. Key pathways activated by this compound include the mobilization of intracellular calcium, stimulation of adenylyl cyclase to produce cAMP, and transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases like ERK and PI3K.[3][4][6]
This compound Induced GPER Signaling Network
Caption: Key signaling pathways activated by this compound through the GPER.
Safety Precautions
This compound is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed when handling this compound.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G Protein-Coupled Estrogen Receptor Agonist this compound Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Application of G-1 in Neuroscience and Metabolism: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in neuroscience and metabolism research. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.
Introduction to this compound
This compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1] It displays no significant activity at the classical estrogen receptors α (ERα) and β (ERβ) at concentrations up to 10 μM.[1] This selectivity makes this compound an invaluable tool for elucidating the specific roles of GPER in various physiological and pathological processes, distinguishing its effects from those mediated by nuclear estrogen receptors.
Application in Neuroscience
This compound has demonstrated significant potential in neuroscience research, particularly in the areas of neuroprotection, cognitive enhancement, and the modulation of synaptic plasticity.
Quantitative Data Summary: Neuroscience
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Neuronal Viability | Primary cortical neurons | 100 nM | Inhibited glutamate-induced autophagy and neuronal loss | [1] |
| Synaptic Transmission (LTP) | Juvenile rat hippocampal slices (TA-CA1 synapses) | 1-10 nM | Induced a persistent, concentration-dependent increase in excitatory synaptic transmission | [2] |
| Cognitive Function | Rats with traumatic brain injury | Not Specified | Reduced hippocampal CA1 neuronal loss and improved cognitive impairment | [3] |
| PTSD-like Behaviors | SPS model mice | Not Specified | Reversed the reduction in hippocampal GPER1 expression and promoted BDNF/TrkB signaling | [4] |
| Fluid Intake | Ovariectomized female rats | 25 µg and 50 µg (ICV) | Reduced AngII-stimulated fluid intake | [5][6] |
Experimental Protocols: Neuroscience
This protocol describes the culture of primary cortical neurons and subsequent treatment with this compound to assess its effects on neuronal viability.
Materials:
-
Embryonic day 17-18 (E17-18) rat pups
-
Neuronal Base Media (e.g., Neurobasal Medium)
-
B-27 Supplement
-
L-Glutamine
-
Penicillin/Streptomycin
-
Poly-D-Lysine (PDL)
-
Laminin
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
MTT or Calcein-AM for viability assay
Protocol:
-
Plate Coating:
-
Coat sterile glass coverslips or 96-well plates with 10 µg/mL Poly-D-Lysine in sterile water for at least 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 2 µg/mL Laminin in sterile PBS for at least 2 hours at 37°C.
-
Aspirate laminin solution before plating neurons.
-
-
Neuron Isolation:
-
Euthanize pregnant E17-18 rats according to approved institutional animal care protocols.
-
Dissect cortices from embryonic brains in ice-cold dissection medium.[7][8][9][10]
-
Digest the tissue with papain (approximately 7.5 units/mL) at 33°C for 45 minutes.[9]
-
Gently triturate the digested tissue in a series of solutions to obtain a single-cell suspension.[8][10]
-
Filter the cell suspension through a 20 µm mesh filter to remove debris.[9]
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in pre-warmed complete cortical neuron culture medium.
-
Count viable cells using a hemocytometer and Trypan Blue.
-
Plate neurons at a density of 70,000 cells per well on the coated coverslips or plates.[9]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
On day in-vitro (DIV) 2, replace half of the medium with fresh medium containing Ara-C (10 µM) to inhibit glial proliferation.[9]
-
Perform half-media changes every 2-3 days thereafter.
-
-
This compound Treatment and Viability Assay:
-
Prepare a stock solution of this compound in DMSO.
-
On DIV 5-7, treat neurons with desired concentrations of this compound (e.g., 100 nM) for the desired duration (e.g., 24-72 hours).[11] A vehicle control (DMSO) should be run in parallel.
-
Following treatment, assess neuronal viability using a standard MTT or Calcein-AM assay.[12][13]
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 1-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.[12]
-
Calcein-AM Assay: Replace medium with HBSS containing 4 µM Calcein-AM and incubate for 20-30 minutes. Measure fluorescence at an excitation of ~490 nm and emission of ~515 nm.[13]
-
-
This protocol describes the administration of this compound directly into the lateral ventricles of the rat brain to study its central effects.
Materials:
-
Adult female rats (e.g., Sprague-Dawley)
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Microsyringe (e.g., Hamilton syringe)
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Stereotaxic Injection:
-
Identify bregma, the intersection of the sagittal and coronal sutures.
-
Determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma). These coordinates may need to be optimized for the specific rat strain and age.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the microsyringe needle to the target depth.
-
Infuse this compound (e.g., 25 or 50 µg in 1 µL of vehicle) over a period of 1-2 minutes.[5][6]
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal for recovery.
-
Signaling Pathway: this compound in Neurons
This compound exerts its neuroprotective and neuromodulatory effects through the activation of several downstream signaling cascades. A key pathway involves the activation of the PI3K/Akt pathway.
Caption: this compound/GPER signaling in neurons via the PI3K/Akt pathway.
Application in Metabolism
This compound has emerged as a promising agent for the treatment of metabolic disorders, with studies demonstrating its ability to reduce body weight, improve glucose homeostasis, and increase energy expenditure.
Quantitative Data Summary: Metabolism
| Parameter | Model System | This compound Dose | Observed Effect | Reference |
| Body Weight | Ovariectomized female mice | Not Specified | Progressive loss of body weight, reaching levels similar to ovary-intact animals after 4 weeks. | [14] |
| Diet-induced obese (DIO) male mice | Not Specified | Prevented further weight gain but did not elicit weight loss. | [14] | |
| High-fat diet-fed mice | Not specified | Increase in body weight was lowered. | [15] | |
| Body Fat | Ovariectomized female mice | Not Specified | Reduced wet weights of perigonadal and perirenal fat pads. | [14] |
| Blood Glucose | Diet-induced obese (DIO) male mice | Not Specified | Improved glucose tolerance. | [14] |
| Cholesterol | Ovariectomized female mice | Not Specified | Markedly reduced total cholesterol to levels of ovary-intact controls. | [14] |
Experimental Protocols: Metabolism
This protocol details the long-term administration of this compound to investigate its effects on body weight and metabolic parameters in a diet-induced obesity model.
Materials:
-
Male or female C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle: 10% ethanol and 90% Miglyol 812 or sesame oil[2][11]
-
Insulin syringes (28G)
Protocol:
-
Induction of Obesity:
-
At 6-8 weeks of age, switch mice to a high-fat diet.
-
Monitor body weight weekly until a significant increase in body weight is observed compared to mice on a standard chow diet (typically 8-12 weeks).
-
-
This compound Preparation and Administration:
-
Prepare the this compound solution in the chosen vehicle. For example, dissolve this compound in 100% ethanol and then mix with sesame oil, followed by evaporation of the ethanol.[2]
-
Administer this compound via subcutaneous injection at a dose of, for example, 5 µ g/mouse (0.2 mg/kg/day).[11] A vehicle control group should be included.
-
Injections are typically performed 5 days a week for a duration of 4 weeks or longer.[11]
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly throughout the study.
-
Glucose Tolerance Test (GTT):
-
Body Composition: At the end of the study, perform DEXA scans to determine body fat and lean mass.
-
Tissue and Blood Collection: At sacrifice, collect blood for analysis of lipids and hormones, and dissect fat pads and other relevant tissues.
-
Signaling Pathway: this compound in Metabolic Regulation
In metabolic tissues, this compound/GPER signaling activates the cAMP/PKA/CREB pathway, which can lead to increased energy expenditure.
Caption: this compound/GPER signaling in metabolic tissues via the cAMP/PKA/CREB pathway.
Experimental Workflow: In Vivo Metabolism Study
Caption: Workflow for an in vivo study of this compound's effects on metabolism.
Conclusion
This compound is a powerful tool for investigating the roles of GPER in neuroscience and metabolism. The protocols and data presented here provide a foundation for designing and conducting experiments to further explore the therapeutic potential of targeting GPER. Researchers should optimize these protocols for their specific experimental models and conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 4. mmpc.org [mmpc.org]
- 5. Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of G protein-coupled estrogen receptor 1 (GPER-1) decreases fluid intake in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. Primary cortical neuron isolation and culture [protocols.io]
- 10. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Increase in body weight is lowered when mice received fecal microbiota transfer from donor mice treated with the AT1 receptor antagonist telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
G-1 In Vivo Administration Methods for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in mouse models. This document outlines common administration routes, formulation strategies, and detailed experimental protocols for key research areas including oncology, metabolic diseases, and neuroprotection.
Data Presentation: this compound Administration Parameters
Due to the limited availability of comprehensive public data on the pharmacokinetics of this compound in mice, the following table provides a summary of dosages and administration routes reported in various preclinical studies. Researchers are encouraged to perform pilot pharmacokinetic studies to determine the optimal parameters for their specific mouse model and experimental design.
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) | Intravenous (IV) |
| Typical Dosage Range | 1 - 20 mg/kg/day | 1 - 10 mg/kg/day | 10 - 50 mg/kg/day | 0.5 - 5 mg/kg |
| Common Vehicle | DMSO, PEG300, Saline, Corn Oil | DMSO, PEG300, Saline | Methylcellulose, Tween 80, Water | Saline, DMSO |
| Reported Bioavailability | Not consistently reported | Not consistently reported | Low (expected for similar compounds) | 100% (by definition) |
| Reported Half-life (t½) | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
| Reported Cmax | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
| Reported AUC | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
GPER Signaling Pathway
Activation of the G protein-coupled estrogen receptor (GPER) by its agonist this compound initiates a cascade of intracellular signaling events. These pathways are crucial for mediating the diverse physiological and pathological effects of this compound observed in various mouse models. The diagram below illustrates the key signaling pathways activated by this compound.
Experimental Workflow: In Vivo Cancer Xenograft Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse cancer xenograft model. This workflow can be adapted for other disease models with appropriate modifications to the model creation and endpoint analysis steps.
Experimental Protocols
1. This compound Formulation Preparation
This compound is poorly soluble in aqueous solutions and requires a vehicle for in vivo administration. A common vehicle formulation involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and a physiological saline solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 or 400 (PEG300/PEG400), sterile
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock. Vortex thoroughly to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing DMSO, PEG300/400, and saline. A commonly used ratio is 10% DMSO, 40% PEG300, and 50% saline (v/v/v).
-
Final this compound Solution: Add the required volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 10 µL of the 100 mg/mL this compound stock to 990 µL of the vehicle.
-
Vortexing: Vortex the final solution vigorously to ensure it is clear and homogenous.
-
Storage: Prepare the final this compound solution fresh on the day of administration. If short-term storage is necessary, store it at 4°C, protected from light, and re-vortex before use.
2. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Mouse restraint device
-
70% ethanol wipes
Protocol:
-
Animal Restraint: Properly restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Sterilization: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no blood or fluid is drawn, indicating correct placement in the peritoneal cavity.
-
Administration: Slowly inject the this compound solution. The typical injection volume is 100-200 µL for a 20-25 g mouse.
-
Post-Injection: Withdraw the needle and monitor the mouse for any signs of distress.
3. Subcutaneous (SC) Injection
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Mouse restraint device
-
70% ethanol wipes
Protocol:
-
Animal Restraint: Gently scruff the mouse to lift a fold of skin between the shoulder blades.
-
Injection Site: The loose skin over the back is the preferred site for subcutaneous injections.
-
Injection: Insert the needle into the base of the tented skin, parallel to the spine.
-
Administration: Inject the this compound solution, creating a small bleb under the skin.
-
Post-Injection: Withdraw the needle and gently massage the area to aid dispersion.
4. Oral Gavage (PO)
Materials:
-
Prepared this compound suspension (for oral administration, this compound is often suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Protocol:
-
Animal Restraint: Firmly restrain the mouse to prevent movement of the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Esophageal Passage: Allow the mouse to swallow the needle. Do not force it. The needle should pass smoothly into the esophagus.
-
Administration: Once the needle is in the stomach (pre-measure the length against the mouse from the mouth to the last rib), slowly administer the this compound suspension.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
5. Intravenous (IV) Injection
Materials:
-
Prepared this compound solution (ensure it is a clear solution and sterile-filtered)
-
Sterile 1 mL or insulin syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer (e.g., a tube with a slot for the tail)
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol wipes
Protocol:
-
Animal Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail with a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Sterilization: Clean the tail with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein. If a bleb forms, the needle is not in the vein.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines. Always prioritize animal welfare and use appropriate aseptic techniques.
Application Notes and Protocols for Studying GPER-Mediated Gene Expression Changes Using G-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the GPER-selective agonist, G-1, to investigate G protein-coupled estrogen receptor (GPER)-mediated gene expression changes. Detailed protocols for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Its activation has been implicated in a wide range of physiological and pathological processes, including cancer progression, metabolic regulation, and neuroprotection.[1][2] this compound is a potent and selective GPER agonist that does not bind to the classical nuclear estrogen receptors (ERα and ERβ), making it an invaluable tool for dissecting the specific roles of GPER in cellular signaling and gene regulation.[3] By treating cells with this compound, researchers can specifically activate GPER and subsequently analyze the downstream changes in gene expression to identify novel therapeutic targets and biomarkers.
GPER Signaling Pathways
Upon binding of this compound, GPER activates a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression. The primary signaling pathways include:
-
cAMP/PKA/CREB Pathway: GPER activation can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival and proliferation.[4][5]
-
EGFR Transactivation and MAPK/ERK Pathway: GPER can transactivate the epidermal growth factor receptor (EGFR), often through the release of heparin-binding EGF-like growth factor (HB-EGF).[6][7] This leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth, differentiation, and survival.[5]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another key downstream effector of GPER. Activation of this pathway is critical for cell survival and inhibition of apoptosis.
These signaling pathways converge in the nucleus to regulate the activity of various transcription factors, including c-Fos, c-Jun, and Early Growth Response 1 (EGR1), leading to changes in the expression of their target genes.[8]
Caption: GPER signaling pathways activated by this compound.
Data Presentation: Summary of this compound Mediated Gene Expression Changes
The following tables summarize quantitative data from studies investigating the effects of this compound on gene expression in various cell types.
Table 1: Upregulated Genes Following this compound Treatment
| Gene | Cell Type | Fold Change (log2) | p-value | Reference |
| c-fos | Breast Cancer Cells | >1 | <0.05 | [8] |
| EGR1 | Breast Cancer Cells | >1 | <0.05 | [8] |
| CTGF | Breast Cancer Cells | >1 | <0.05 | [8] |
| PAX3 | Glioma Cells | >1 | <0.05 | [9] |
Table 2: Downregulated Genes Following this compound Treatment
| Gene | Cell Type | Fold Change (log2) | p-value | Reference |
| Multiple Genes | Glioma Cells | <-1 | <0.05 | [9] |
| Cell Cycle Regulators | BV2 Microglia | <-0.5 | <0.05 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for this compound mediated gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture cells of interest (e.g., MCF-7 breast cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
-
For experiments, seed cells in multi-well plates (e.g., 6-well plates) at a density that will allow them to reach the desired confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in culture media to the desired final concentration. A typical concentration range for this compound is 100 nM to 1 µM.[3]
-
Replace the existing media in the cell culture plates with the this compound containing media.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated wells.
-
Incubate the cells for the desired treatment duration. The time can range from a few hours to 48 hours, depending on the specific genes of interest.[11]
-
Protocol 2: Total RNA Isolation
-
After this compound treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol reagent).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Follow the manufacturer's protocol for the chosen RNA isolation kit (e.g., TRIzol or column-based kits) to extract total RNA.[12]
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A 260/280 ratio of ~2.0 and a high RNA Integrity Number (RIN) are indicative of high-quality RNA.
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (1 µg is a common input amount).[13]
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.[14]
-
Fragment the RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between this compound treated and control samples using tools like DESeq2 or edgeR.[15]
-
Identify significantly upregulated and downregulated genes based on fold change and p-value thresholds (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).[9]
-
Perform downstream analysis such as pathway and gene ontology enrichment analysis.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Validation
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control to check for contamination.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify product specificity.[16]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.[17]
-
Protocol 5: Microarray Analysis
-
cRNA Labeling and Purification:
-
Synthesize complementary RNA (cRNA) from total RNA using an in vitro transcription reaction that incorporates fluorescently labeled nucleotides (e.g., Cy3 or Cy5).
-
Purify the labeled cRNA to remove unincorporated nucleotides.
-
-
Hybridization:
-
Fragment the labeled cRNA.
-
Prepare a hybridization solution containing the fragmented cRNA, blocking agents, and hybridization buffer.
-
Apply the hybridization solution to a microarray slide containing probes for thousands of genes.
-
Incubate the slide in a hybridization chamber at a specific temperature (e.g., 65°C) for several hours to allow the labeled cRNA to bind to its complementary probes on the array.[2]
-
-
Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cRNA.
-
Scan the slide using a microarray scanner at the appropriate wavelengths for the fluorescent dyes used.[18]
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.
-
Normalize the data to account for technical variations.
-
Perform statistical analysis to identify genes that are differentially expressed between this compound treated and control samples.
-
Filter the results based on fold change and p-value thresholds.
-
Conclusion
The selective GPER agonist this compound is a powerful tool for elucidating the specific contributions of GPER to gene expression regulation. By employing the detailed protocols and data analysis workflows outlined in these application notes, researchers can robustly identify and validate GPER target genes, providing valuable insights into the molecular mechanisms underlying GPER-mediated physiological and pathological processes. This knowledge can ultimately facilitate the development of novel therapeutic strategies targeting GPER.
References
- 1. researchgate.net [researchgate.net]
- 2. genome.wisc.edu [genome.wisc.edu]
- 3. The G Protein-Coupled Estrogen Receptor Agonist this compound Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Estrogen Receptor Mediates Cell Proliferation through the cAMP/PKA/CREB Pathway in Murine Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 8. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. dovepress.com [dovepress.com]
- 16. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA Microarrays: Sample Quality Control, Array Hybridization and Scanning - PMC [pmc.ncbi.nlm.nih.gov]
G-1: A Powerful Tool for Investigating Cell Migration and Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, these processes are also hallmarks of pathological conditions, most notably cancer metastasis. The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key player in regulating these cellular behaviors. G-1, a selective GPER agonist, provides a valuable pharmacological tool to investigate the intricate signaling pathways governing cell motility and invasion. These application notes provide detailed protocols for utilizing this compound in wound healing and transwell invasion assays, along with a summary of its effects and the underlying signaling mechanisms.
Mechanism of Action: this compound/GPER Signaling
This compound specifically binds to and activates GPER, a seven-transmembrane receptor predominantly located in the endoplasmic reticulum.[1] Unlike classical nuclear estrogen receptors, GPER activation by this compound initiates rapid, non-genomic signaling cascades that influence cell migration and invasion.[1][2] Two prominent pathways implicated in this compound-mediated effects on cell motility are:
-
PI3K/AKT/MMP-9 Pathway: Activation of GPER by this compound can lead to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).[2] This signaling cascade can, in turn, upregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme critical for degrading the extracellular matrix (ECM), a key step in cell invasion.[2]
-
RhoA Pathway: GPER activation can also modulate the activity of Ras homolog family member A (RhoA), a small GTPase that is a master regulator of the actin cytoskeleton.[3] By influencing RhoA activity, this compound can impact cell contractility and stiffness, thereby affecting the mechanics of cell movement and invasion.[3]
Data Presentation: Quantitative Effects of this compound on Cell Migration and Invasion
The following tables summarize the observed effects of this compound on cell migration and invasion in various cancer cell lines.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect |
| ACHN, OS-RC-2 | Renal Cell Carcinoma | 1 µM | 48 h | Significantly increased wound closure[2] |
| FT190, OV90, OVCAR420 | High-Grade Serous Ovarian Cancer | 0.01, 0.1, 1 µM | 12 h | Significant decrease in cell migration at all concentrations[4] |
| MG-63, U2OS | Osteosarcoma | 200 nM | 24 h | Inhibition of cell migration[5] |
| A431, CAL-39 | Vulvar Carcinoma | 1.25 µM | Not Specified | Decreased cell migration (data from proliferation assay)[1] |
Table 2: Effect of this compound on Cell Invasion (Transwell Assay)
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect |
| ACHN, OS-RC-2 | Renal Cell Carcinoma | 1 µM | Not Specified | Significantly promoted cell invasion[2] |
| Suit2-007 | Pancreatic Cancer | Not Specified | 24 h | Inhibition of invasion through collagen-coated transwells[3] |
| MG-63, U2OS | Osteosarcoma | 200 nM | 24 h | Inhibition of in vitro invasion[5] |
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of this compound on cell migration and invasion.
Protocol 1: Wound Healing (Scratch) Assay
This method is used to study directional cell migration in a two-dimensional context.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (specific GPER agonist)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[6] A gentle and consistent pressure should be applied to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.[6]
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 200 nM, 1 µM) or the vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is your 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Cells of interest
-
Transwell inserts (typically with an 8 µm pore size membrane)
-
Companion plates (24-well)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (for staining)
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: While the inserts are coating, harvest and resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include this compound or vehicle control in the cell suspension.
-
Setting up the Chemoattractant Gradient: In the lower chamber of the companion plate, add complete medium (containing serum or other chemoattractants) to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell type (typically 12-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification: Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in several random fields of view. The average number of cells per field can then be used to compare the invasive potential between different treatment groups.
Mandatory Visualizations
Caption: this compound/GPER Signaling Pathways in Cell Migration and Invasion.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Invasion Assay.
References
- 1. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPER Activation Inhibits Cancer Cell Mechanotransduction and Basement Membrane Invasion via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-Protein-Coupled Estrogen Receptor Selective Agonist this compound Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Troubleshooting G-1 experimental results variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their G-1 experimental results. The this compound Cell Viability Assay is a fluorescence-based method for quantifying the number of viable cells in a population.
Experimental Protocol: this compound Cell Viability Assay
The this compound Cell Viability Assay protocol involves the following key steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with the compounds of interest at various concentrations and incubate for the desired exposure time.
-
Reagent Addition: Add the this compound Reagent to each well and incubate for 2 hours at 37°C. The reagent contains a non-fluorescent substrate that is converted into a fluorescent product by metabolically active cells.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to variability in your this compound experimental results.
FAQ 1: Why am I observing high variability between replicate wells?
High variability between replicate wells is a common issue that can obscure the true effect of your experimental compounds. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability. Ensure a homogenous single-cell suspension before and during plating.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or the this compound reagent will lead to significant well-to-well differences. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell health.[1][3] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[1]
-
Cell Clumping: Clumped cells will result in an uneven distribution of metabolic activity. Ensure proper cell dissociation during subculturing and before seeding.
Data Presentation: Impact of Seeding Density on Signal Variability
| Seeding Density (cells/well) | Average Fluorescence (RFU) | Coefficient of Variation (%CV) |
| 1,000 | 1,200 | 25% |
| 5,000 | 6,500 | 10% |
| 10,000 | 13,000 | 5% |
| 20,000 | 25,000 (Signal Saturation) | 15% |
Table 1: This table illustrates how an optimal cell seeding density can minimize the coefficient of variation (%CV) between replicate wells. Both too low and too high (leading to saturation) cell numbers can increase variability.
FAQ 2: My fluorescence signal is too low or too high. What should I do?
An optimal fluorescence signal is crucial for a good assay window and reliable data.
Possible Causes and Solutions:
-
Incorrect Reagent Concentration or Incubation Time: Ensure the this compound Reagent is used at the recommended concentration and that the incubation time is sufficient for signal development but not so long as to cause cytotoxicity.[4]
-
Suboptimal Instrument Settings: The gain setting on your microplate reader directly impacts signal intensity. A low gain can make dim signals indistinguishable from the background, while a high gain can lead to detector saturation for bright signals.[5][6][7] Adjust the gain setting using a positive control well to maximize the dynamic range.
-
Incorrect Filter Sets: Using incorrect excitation and emission filters will result in poor signal detection. Verify that the filter wavelengths match the spectral properties of the this compound fluorescent product (Ex: 485 nm, Em: 520 nm).
-
Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorescent product.[8][9] Minimize light exposure by reducing the number of flashes per well and keeping the plate in the dark during incubation.
Data Presentation: Effect of Gain Setting on Signal-to-Background Ratio
| Gain Setting | Sample Signal (RFU) | Background Signal (RFU) | Signal-to-Background Ratio |
| Low | 800 | 200 | 4 |
| Medium | 4,000 | 500 | 8 |
| High | 20,000 | 1,000 | 20 |
| Maximum | 65,535 (Saturated) | 2,000 | N/A |
Table 2: This table demonstrates how optimizing the gain setting on a microplate reader can improve the signal-to-background ratio, a critical parameter for assay sensitivity.
FAQ 3: I'm observing a high background fluorescence. How can I reduce it?
High background fluorescence can mask the true signal from your cells and reduce the assay's sensitivity.
Possible Causes and Solutions:
-
Autofluorescence from Media or Compounds: Phenol red and certain serum components in cell culture media can be autofluorescent.[10] Consider using phenol red-free media or washing the cells with PBS before adding the this compound reagent. Test your compounds for intrinsic fluorescence at the assay wavelengths.
-
Incorrect Microplate Type: For fluorescence assays, use black, clear-bottom microplates to minimize background from well-to-well crosstalk and scattered light.[5][7]
-
Contamination: Bacterial or yeast contamination can contribute to background fluorescence. Regularly check your cell cultures for contamination.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for the this compound Cell Viability Assay.
Hypothetical this compound Signaling Pathway
The this compound assay can be used to investigate compounds that modulate cell viability through specific signaling pathways. The following diagram illustrates a hypothetical pathway where an agonist activates a receptor, leading to the activation of downstream kinases that promote cell survival.
Caption: A hypothetical signaling pathway promoting cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. New cell culture plate eliminates 'edge effect' during extended incubation [manufacturingchemist.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
Potential off-target effects of the G-1 compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the G-1 compound. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound compound?
A1: this compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] It exhibits high affinity for GPER with a Ki of 11 nM and an EC50 of 2 nM.[1] At concentrations up to 10 μM, this compound shows no significant activity at the classical nuclear estrogen receptors, ERα and ERβ.[1]
Q2: I am observing cell cycle arrest in my experiment. Is this an expected on-target effect of this compound?
A2: Yes, this compound-mediated activation of GPER can lead to cell cycle arrest. For instance, in MCF-7 breast cancer cells, this compound has been shown to block cell cycle progression at the G1 phase.[1] In other cell lines, such as glioblastoma cells, this compound can induce a G2/M arrest.[2][3] Therefore, observing cell cycle arrest is consistent with the known on-target effects of this compound.
Q3: My cells are showing signs of apoptosis, but I am not seeing activation of caspase-3 or -9. Is this a known off-target effect?
A3: This observation is not necessarily an off-target effect. Studies in MCF-7 cells have shown that this compound can induce apoptosis and cell cycle arrest at G2/M without the involvement of caspases 3 and 9.[3] This suggests that this compound can trigger caspase-independent cell death pathways.
Q4: I am seeing effects on microtubule dynamics in my experiments. Is this related to GPER activation?
A4: The effects of this compound on microtubule dynamics may be independent of GPER activation. Research has indicated that this compound can trigger a transient proliferation arrest due to G2/M blockade through aberrant microtubule dynamics, even in a GPER-independent manner.[2] This is a significant potential off-target effect to consider in your experimental design and data interpretation.
Q5: Can this compound induce cellular stress responses?
A5: Yes, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can lead to cell death.[3] This is mediated through the unfolded protein response (UPR) and is characterized by the phosphorylation of IRE1α.[3] This effect might be linked to the this compound induced disruption of intracellular calcium homeostasis.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cytotoxicity observed at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| GPER-independent off-target effects | This compound can disrupt microtubule dynamics and induce ER stress, leading to cytotoxicity.[2][3] |
| Recommendation: Perform control experiments in cells with low or no GPER expression to distinguish between on-target and off-target effects. Use a GPER antagonist, such as G-36, to see if the cytotoxic effects are reversed. | |
| Cell line sensitivity | Different cell lines can have varying sensitivity to this compound due to differences in GPER expression and the expression of other potential off-targets. |
| Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Start with a lower concentration range and carefully monitor cell viability. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Reagent Quality | The quality and purity of the this compound compound can affect its activity. |
| Recommendation: Ensure you are using a high-quality, pure this compound compound. If possible, verify the identity and purity of your this compound stock using analytical methods. | |
| Experimental Conditions | Variations in cell culture conditions, passage number, and confluency can impact cellular responses to this compound. |
| Recommendation: Standardize your experimental protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. | |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations. |
| Recommendation: Include a vehicle control (solvent only) in all experiments at the same final concentration used for the this compound treatment. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Ki | 11 nM | GPER | [1] |
| EC50 | 2 nM | GPER | [1] |
| IC50 (Migration Inhibition) | 0.7 nM | SKBr3 cells | [1] |
| IC50 (Migration Inhibition) | 1.6 nM | MCF-7 cells | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Cycle Progression by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Harvesting: Aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blotting for ER Stress Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an ER stress marker (e.g., phospho-IRE1α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
References
- 1. This compound | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 2. GPER Agonist this compound Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for G-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for G-1 off-target effects in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. It was developed as a tool to study GPER-mediated signaling independently of the classical nuclear estrogen receptors (ERα and ERβ), as it displays no significant binding activity to ERα and ERβ at concentrations up to 10 μM.
Q2: What are the known off-target effects of this compound?
Several studies have reported GPER-independent effects of this compound, particularly at higher concentrations (typically in the micromolar range). The most well-documented off-target effect is the disruption of microtubule structures.[1][3] This can lead to mitotic arrest and apoptosis in a manner independent of GPER signaling.[3] Some studies have also observed that this compound can suppress cell proliferation in cells with low or no GPER expression.[4]
Q3: How can I be sure the effects I'm observing are GPER-dependent?
To confirm that the observed cellular effects of this compound are mediated by GPER, it is crucial to include proper experimental controls. The use of a GPER-selective antagonist, such as G-36, is a common and effective method.[1][5] If the effects of this compound are blocked or reversed by pre-treatment with G-36, it strongly suggests a GPER-dependent mechanism. Additionally, using cell lines with and without GPER expression (e.g., through siRNA-mediated knockdown or in naturally GPER-negative cells) can help differentiate on-target from off-target effects.[4][6]
Q4: At what concentrations are off-target effects of this compound more likely to occur?
Off-target effects of this compound are more frequently observed at higher concentrations, typically above 1 µM.[3][7] The on-target effects of this compound on GPER occur at much lower, nanomolar concentrations. It is therefore critical to perform dose-response experiments to identify the optimal concentration range for specific, GPER-mediated effects in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed effects of this compound are not blocked by the GPER antagonist G-36. | The observed effect is likely an off-target effect of this compound, independent of GPER. | 1. Lower the concentration of this compound used in your experiments. Perform a dose-response curve to determine the EC50 for your effect of interest and use a concentration as close to this as possible. 2. Investigate potential off-target mechanisms, such as microtubule disruption, using appropriate assays (e.g., tubulin polymerization assays, immunofluorescence staining of microtubules). 3. Use a structurally unrelated GPER agonist to see if it recapitulates the same effect. |
| This compound induces cytotoxicity or cell cycle arrest in a cell line reported to be GPER-negative. | This is a strong indication of a GPER-independent, off-target effect. | 1. Confirm the absence of GPER expression in your cell line using techniques like qPCR or Western blotting. 2. Consider that the observed cytotoxicity may be due to microtubule disruption, a known off-target effect of this compound.[1][3] |
| Inconsistent results between experiments using this compound. | 1. Variability in cell culture conditions. 2. Degradation of the this compound compound. 3. Differences in GPER expression levels between cell passages. | 1. Standardize cell culture conditions, including cell density, passage number, and media composition. 2. Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Regularly check GPER expression levels in your cell line. |
| Difficulty in observing the expected GPER-mediated signaling (e.g., calcium mobilization, ERK activation). | 1. Low GPER expression in the cell line. 2. Suboptimal this compound concentration. 3. Insufficient temporal resolution in the assay. | 1. Verify GPER expression in your cell line. Consider using a cell line with higher endogenous GPER expression or overexpressing GPER. 2. Perform a detailed dose-response and time-course experiment to identify the optimal conditions for this compound treatment. 3. GPER-mediated signaling can be rapid and transient; ensure your assay has the sensitivity and temporal resolution to capture these events.[5] |
Quantitative Data Summary
| Compound | Target | Binding Affinity (Ki) | Effective Concentration (EC50) | Notes |
| This compound | GPER | 11 nM | 2 nM | Selective agonist. Off-target effects are more prominent at concentrations >1 µM.[3][7] |
| This compound | ERα / ERβ | No significant binding up to 10 µM | - | Demonstrates selectivity for GPER over classical estrogen receptors. |
| G-36 | GPER | - | - | Selective antagonist used to block GPER-mediated effects of this compound.[1][5] |
Key Experimental Protocols
Protocol 1: Validating GPER-Dependent Signaling using a GPER Antagonist
Objective: To determine if the observed cellular response to this compound is mediated by GPER.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one group of cells with a GPER antagonist (e.g., G-36 at a concentration of 1-10 µM) for 1-2 hours prior to this compound treatment. Include a vehicle control group that receives the same concentration of the solvent used for G-36.
-
This compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control group for this compound.
-
Assay: Perform the cellular assay of interest (e.g., proliferation assay, migration assay, Western blot for signaling proteins) at the appropriate time point after this compound treatment.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the GPER antagonist. A significant reduction or complete blockage of the this compound effect by the antagonist indicates a GPER-dependent mechanism.
Protocol 2: Assessing this compound Effects in GPER-Knockdown Cells
Objective: To confirm the role of GPER in mediating the effects of this compound using a genetic approach.
Methodology:
-
GPER Knockdown: Transfect cells with a validated siRNA or shRNA targeting GPER. A non-targeting control siRNA/shRNA should be used as a negative control.
-
Verification of Knockdown: After 48-72 hours, verify the knockdown of GPER expression at both the mRNA (qPCR) and protein (Western blot) levels.
-
This compound Treatment: Treat both the GPER-knockdown cells and the control cells with this compound at the desired concentration. Include vehicle-treated controls for both cell populations.
-
Functional Assay: Perform the relevant functional assay to assess the cellular response to this compound.
-
Data Analysis: Compare the response to this compound in GPER-knockdown cells versus control cells. A diminished or absent response in the knockdown cells provides strong evidence for a GPER-mediated effect.
Protocol 3: Investigating Microtubule Disruption as a Potential Off-Target Effect
Objective: To determine if this compound is causing microtubule disruption in the experimental system.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations, including those where off-target effects are suspected (e.g., >1 µM). Include a positive control for microtubule disruption (e.g., nocodazole) and a vehicle control.
-
Immunofluorescence Staining:
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
-
Analysis: Compare the microtubule structure in this compound-treated cells to the controls. Look for signs of depolymerization, fragmentation, or abnormal spindle formation in mitotic cells.
Visualizations
Caption: On-target GPER signaling pathway activated by this compound.
Caption: Workflow for validating this compound on-target effects.
Caption: Decision tree for interpreting this compound experimental results.
References
- 1. The G-Protein–Coupled Estrogen Receptor Agonist this compound Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selective gper agonist: Topics by Science.gov [science.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist this compound Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 6. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing G--1 Concentration for Maximal GPER Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the GPER agonist, G-1, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to selectively activate GPER?
The optimal concentration of this compound for selective GPER activation typically falls within the low nanomolar (nM) range. This compound has a high binding affinity for GPER, with a reported Ki of approximately 11 nM.[1] To specifically study GPER-mediated effects in vitro, it is advisable to start with a concentration range of 1-100 nM.
Q2: I am observing off-target effects or toxicity with this compound treatment. What could be the cause?
At micromolar (µM) concentrations, this compound has been shown to exert effects independent of GPER.[2] These can include disruption of microtubule dynamics and induction of apoptosis through non-GPER mediated pathways.[2][3] If you are observing unexpected toxicity or effects that are not blocked by GPER antagonists, consider lowering the this compound concentration into the nanomolar range.
Q3: How can I confirm that the observed effects of this compound are specifically mediated by GPER?
To ensure the observed cellular responses are due to GPER activation, it is crucial to include proper controls. The most effective method is the co-treatment with a selective GPER antagonist, such as G-15 or G-36.[2][4] If the effects of this compound are blocked or reversed by the antagonist, it strongly indicates a GPER-mediated mechanism.[5][6]
Q4: The response to this compound in my cell line is different from what is reported in the literature. Why might this be?
The cellular response to GPER activation can be highly cell-type specific.[7] The downstream signaling pathways activated by this compound can vary, leading to different cellular outcomes such as proliferation in some cancer cells or apoptosis in others.[7][8] It is essential to characterize the GPER signaling pathways active in your specific experimental model.
Q5: What are the common downstream signaling pathways activated by this compound?
GPER activation by this compound can initiate several downstream signaling cascades. Commonly reported pathways include:
-
Transactivation of the Epidermal Growth Factor Receptor (EGFR) : This often leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[9]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : This pathway is often associated with cell survival and proliferation.[7][10]
-
Adenylyl Cyclase Activation and cAMP Production : GPER can couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2][8]
-
Intracellular Calcium Mobilization : this compound has been shown to induce a rapid increase in intracellular calcium levels in a GPER-dependent manner.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | This compound concentration is too low. | Perform a dose-response curve starting from the low nM range up to 1 µM to determine the optimal concentration for your system. |
| Low or no GPER expression in the cell line. | Confirm GPER expression at the mRNA and protein level using qPCR and Western Blot or immunofluorescence, respectively. | |
| This compound degradation. | Ensure proper storage of this compound stock solutions (-20°C or -80°C) and use freshly prepared dilutions for each experiment.[1] | |
| High cell toxicity or apoptosis | This compound concentration is too high, leading to off-target effects. | Reduce this compound concentration to the low nM range. Use a GPER antagonist (e.g., G-36) to confirm if the toxicity is GPER-mediated.[3] |
| The specific cell line is sensitive to GPER-mediated apoptotic pathways. | This may be an expected outcome. Characterize the apoptotic pathways involved (e.g., caspase activation, Bcl-2 family protein expression). | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all experimental parameters. Ensure consistent cell passage numbers and seeding densities. |
| Inconsistent this compound concentration in working solutions. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Effect of this compound is not blocked by GPER antagonist | The observed effect is not GPER-mediated. | Consider the possibility of this compound acting on an alternative target. This is more likely at higher concentrations.[2][11] |
| The antagonist concentration is too low or its incubation time is insufficient. | Optimize the antagonist concentration and pre-incubation time. A 10-fold excess of the antagonist compared to the agonist is often a good starting point. |
Quantitative Data on this compound Concentration and Effects
| Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| H295R (Adrenocortical Carcinoma) | Micromolar (µM) concentrations | Decreased cell proliferation | [11] |
| Prostate Cancer Cells | 1 µM | G2 phase cell cycle arrest | [11] |
| A431 & CAL-39 (Vulvar Carcinoma) | 1.25 µM | Significantly decreased cell proliferation | [5] |
| Jurkat & CCRF-CEM (T-ALL) | ≥0.5 µM | Toxic to cells | [3] |
| Hippocampal Neurons | 1-10 nM | Selective binding to GPER1 without significant interaction with ERα or ERβ | [6] |
| A549 (Lung Adenocarcinoma) | 20 µM (IC50) | Decreased cell proliferation and increased apoptosis | [1] |
Experimental Protocols
Protocol: GPER Activation Assay using this compound
-
Cell Culture: Plate cells at a predetermined optimal density and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
Preparation of this compound and Antagonist Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C or -80°C.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in serum-free media to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
If using a GPER antagonist (e.g., G-15 or G-36), prepare it in a similar manner.
-
-
Treatment:
-
For antagonist experiments, pre-incubate the cells with the GPER antagonist for 30 minutes to 1 hour before adding this compound.
-
Add the this compound containing media to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells).
-
-
Incubation: Incubate the cells for the desired time period (this can range from minutes for rapid signaling events like calcium flux to hours or days for proliferation assays).
-
Analysis: Analyze the cellular response using the appropriate assay, such as:
-
Western Blot: To assess the phosphorylation of downstream signaling proteins like ERK or Akt.
-
Calcium Imaging: To measure rapid changes in intracellular calcium.
-
cAMP Assay: To quantify changes in cyclic AMP levels.
-
Proliferation/Viability Assays (e.g., BrdU, MTT, Resazurin): To assess long-term effects on cell growth.[5]
-
Migration/Invasion Assays: To evaluate changes in cell motility.
-
Visualizations
Caption: GPER Signaling Pathways Activated by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist this compound Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. G-protein coupled estrogen receptor (GPER1) activation promotes synaptic insertion of AMPA receptors and induction of chemical LTP at hippocampal temporoammonic-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPER agonist this compound decreases adrenocortical carcinoma (ACC) cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Concentration on G-1 Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum concentration on the G-1 phase of the cell cycle in vitro.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the manipulation of serum concentration to modulate this compound activity.
Issue 1: Inefficient this compound Arrest Following Serum Starvation
Question: My cells are not arresting in the this compound phase after serum starvation. What could be the cause?
Answer:
Several factors can contribute to inefficient this compound arrest. Consider the following possibilities:
-
Cell Line Specificity: Not all cell lines are amenable to synchronization by serum starvation.[1] Some cell lines may undergo apoptosis or fail to arrest effectively. It is crucial to consult the literature for your specific cell line or perform preliminary optimization experiments.
-
Insufficient Starvation Period: The duration of serum starvation required for this compound arrest can vary. While 24 to 72 hours is a general guideline, this needs to be optimized for your specific cell type.[1]
-
Residual Growth Factors: Incomplete removal of serum-containing medium can leave residual growth factors, preventing cells from entering a quiescent state. Ensure thorough washing of cell monolayers with serum-free medium before initiating the starvation period.[1]
-
High Seeding Density: High cell confluence can lead to contact inhibition, which can independently influence cell cycle arrest and may interfere with serum starvation-induced synchronization. It is advisable to seed cells at a density that avoids confluence during the starvation period.
-
Serum Quality: The composition and quality of the fetal bovine serum (FBS) or other sera used prior to starvation can influence the outcome. Lot-to-lot variability in serum can affect cell growth and response to starvation.
Issue 2: Increased Cell Death During Serum Deprivation
Question: I am observing a significant amount of cell death and detachment after placing my cells in low-serum or serum-free media. How can I mitigate this?
Answer:
Cell death during serum starvation is a common issue, often due to the removal of essential survival factors present in serum.[2][3] Here are some strategies to reduce cell death:
-
Optimize Serum Concentration: Instead of complete serum removal, try reducing the serum concentration to a minimal level that maintains viability while still inducing this compound arrest (e.g., 0.1-0.5%). This needs to be determined empirically for your cell line.
-
Reduce Starvation Duration: Extended periods of serum deprivation can be toxic to some cell lines.[2] A shorter starvation period may be sufficient to induce this compound arrest without compromising cell viability.
-
Supplement with Survival Factors: If the goal is to arrest the cell cycle without inducing apoptosis, consider supplementing the serum-free medium with specific survival factors, such as albumin, which has been shown to support progression through G1 into S-phase in the absence of other growth factors.[4][5]
-
Check for Apoptosis: Utilize assays such as TUNEL or Annexin V staining to confirm if the observed cell death is due to apoptosis. This can help in understanding the underlying mechanism.
Issue 3: Poor Resolution of Cell Cycle Phases in Flow Cytometry Analysis
Question: The histogram from my flow cytometry analysis of propidium iodide-stained cells shows broad peaks, and I cannot clearly distinguish the this compound, S, and G-2/M phases. What could be the problem?
Answer:
Poor resolution in cell cycle analysis can stem from several technical aspects of the protocol.[6][7][8] Consider the following troubleshooting steps:
-
Cell Clumping: Aggregates of cells will not be properly analyzed and can lead to distorted histograms. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining.[7]
-
Incorrect Staining: Ensure the correct concentration of the DNA-binding dye (e.g., propidium iodide) is used and that RNase treatment is included to prevent staining of double-stranded RNA.[7]
-
Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks, leading to poor resolution. Always use a low flow rate for cell cycle analysis.[8]
-
Instrumentation: Ensure the flow cytometer is properly aligned and calibrated. The linearity of the PMTs should be checked to ensure the G2/M peak is approximately twice the fluorescence intensity of the G0/G1 peak.[8]
-
Fixation: Inadequate or improper fixation can affect DNA staining. Using ice-cold 70% ethanol is a common and effective method for fixing cells for cell cycle analysis.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of serum in this compound phase regulation.
Question: How does serum concentration influence the this compound to S phase transition?
Answer:
Serum is a complex mixture containing growth factors, hormones, and other signaling molecules that are critical for cell cycle progression. Growth factors in serum bind to cell surface receptors, initiating intracellular signaling cascades that lead to the expression of key this compound phase regulatory proteins, such as cyclin D.[9] Cyclin D then complexes with and activates cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[9] Active E2F then promotes the transcription of genes required for S-phase entry, including cyclin E.[9] Reducing or removing serum from the culture medium deprives the cells of these essential mitogenic signals, leading to an arrest in the this compound phase.[3][10]
Question: What is the optimal serum concentration to maintain cells in a quiescent G-0/G-1 state?
Answer:
The optimal serum concentration for inducing and maintaining quiescence is cell-type dependent. For many cell lines, a serum concentration of 0.1% to 0.5% is low enough to induce this compound arrest without causing significant cell death.[10] However, some sensitive cell lines may require a slightly higher concentration, while others may tolerate complete serum withdrawal for a limited time. It is essential to perform a dose-response experiment to determine the ideal serum concentration for your specific cell line.
Question: For how long can cells be kept in a serum-starved state?
Answer:
The duration for which cells can be maintained in a serum-starved state varies widely among different cell types. Typically, cells are serum-starved for 24 to 72 hours to achieve this compound synchronization.[1] Prolonged serum deprivation beyond this period can lead to apoptosis, autophagy, or cellular senescence.[2] It is recommended to perform a time-course experiment to identify the optimal starvation duration that maximizes this compound arrest while minimizing cell death.
Question: Are there alternatives to serum starvation for synchronizing cells in the this compound phase?
Answer:
Yes, several other methods can be used to synchronize cells in the this compound phase. These include:
-
Contact Inhibition: Growing cells to a high density can induce this compound arrest due to cell-to-cell contact.
-
Chemical Inhibitors: Small molecule inhibitors that target specific cell cycle proteins can be used. For example, inhibitors of cyclin-dependent kinases (CDKs), such as Palbociclib (a CDK4/6 inhibitor), can effectively arrest cells in the this compound phase.[1]
-
Double Thymidine Block: This method involves treating cells with excess thymidine to arrest them at the this compound/S boundary.[1]
The choice of synchronization method depends on the cell type and the specific experimental requirements.
Data Presentation
Table 1: Effect of Serum Concentration on this compound Phase Arrest in Goat Fibroblasts
| Serum Concentration | Percentage of Cells in G-0/G-1 Phase |
| 0.2% | 76.95% |
| 0.3% | 83.89% |
| 0.4% | 82.69% |
| 0.5% | 75.46% |
| Control (10%) | 62.67% |
Data adapted from a study on goat fibroblasts, demonstrating that a serum concentration of 0.3% was optimal for inducing G-0/G-1 arrest.[10]
Table 2: Effect of Serum Starvation Duration on this compound Phase Arrest in Porcine Fetal Fibroblasts
| Starvation Duration | Percentage of Cells in G-0/G-1 Phase |
| 24 hours | 77.9% |
| 48 hours | 80.2% |
| 72 hours | 80.2% |
| Control (10% FCS) | 73.3% |
Data adapted from a study on porcine fetal fibroblasts, showing a significant increase in the G-0/G-1 population after 48 hours of serum deprivation.[11]
Experimental Protocols
Protocol 1: Serum Starvation for this compound Phase Synchronization
This protocol describes a general procedure for synchronizing mammalian cells in the this compound phase by serum deprivation.
Materials:
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Your mammalian cell line of interest
Procedure:
-
Cell Seeding: Seed cells at a density that will prevent them from reaching confluence by the end of the experiment. Allow cells to attach and grow in complete medium for 24 hours.
-
Washing: Aspirate the complete medium from the culture vessel. Wash the cell monolayer twice with an appropriate volume of sterile, pre-warmed PBS to remove any residual serum.
-
Serum Starvation: After the final wash, add pre-warmed, serum-free, or low-serum (e.g., 0.1-0.5%) medium to the cells.
-
Incubation: Incubate the cells in the serum-deprived medium for a predetermined period (typically 24-72 hours). The optimal duration should be determined empirically for each cell line.
-
Harvesting and Analysis: After the starvation period, cells can be harvested for downstream analysis, such as flow cytometry to confirm this compound arrest. To re-stimulate cell cycle entry, replace the starvation medium with complete, serum-containing medium.[11]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining.
Materials:
-
Harvested cells (from Protocol 1 or other treatments)
-
PBS, sterile
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization or cell scraping. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12]
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to acquire the data. Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in the G-0/G-1, S, and G-2/M phases.
Visualizations
Caption: this compound to S phase signaling pathway initiated by serum growth factors.
Caption: Experimental workflow for this compound synchronization and cell cycle analysis.
Caption: Troubleshooting decision tree for inefficient this compound arrest.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Albumin promotes the progression of fibroblasts through late G1 into S-phase in the absence of growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin promotes proliferation of G1 arrested serum starved hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 9. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Serum Concentration, Synchronization Time and Confluence on the Cell-Cycle Synchronization Efficiency of Goat Fibroblasts [scirp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPER Expression & G-1 Agonist Application
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on confirming G protein-coupled estrogen receptor (GPER) expression in cell lines prior to using the GPER-specific agonist, G-1. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to confirm GPER expression before using the GPER-specific agonist this compound?
Q2: What is this compound and how does it work?
A2: this compound is a non-steroidal, potent, and selective agonist for GPER.[1][2][3] Its chemical name is (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone.[2] this compound binds to GPER with high affinity, initiating downstream signaling cascades.[1][3] It does not bind to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations where it activates GPER, making it a valuable tool for specifically studying GPER function.[2][3]
Chemical Structure of this compound:
Q3: What are the primary methods to detect GPER expression?
A3: The most common and reliable methods to confirm GPER expression at the protein and mRNA levels are:
-
Western Blotting: To detect the GPER protein and determine its molecular weight.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To quantify GPER mRNA expression levels.
-
Immunocytochemistry (ICC) / Immunofluorescence (IF): To visualize the subcellular localization of the GPER protein.
-
Flow Cytometry: To quantify the percentage of cells expressing GPER, particularly on the cell surface.
Q4: Where is GPER typically localized within the cell?
A4: GPER has been reported in various subcellular locations, including the plasma membrane and intracellularly, such as in the endoplasmic reticulum and nucleus.[4][5][6] Its localization can be cell-type dependent. Immunocytochemistry is the best method to determine its specific localization in your cell line.
GPER Signaling Pathway
Activation of GPER by an agonist like this compound can trigger multiple downstream signaling cascades. Understanding these pathways is essential for designing experiments to probe GPER function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Expression and Role of the G Protein-Coupled Estrogen Receptor (GPR30/GPER) in the Development and Immune Response in Female Reproductive Cancers [frontiersin.org]
G-1 Cytotoxicity Assessment: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of the G-protein coupled estrogen receptor (GPER) agonist, G-1, in primary cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into three common areas of experimental challenge: primary cell culture, this compound treatment, and the cytotoxicity assay itself.
Category 1: Primary Cell Culture Issues
Question: My primary cells show low viability after thawing. What went wrong?
Answer: Low post-thaw viability in primary cells is a common issue. Several factors can contribute:
-
Thawing Process: The thawing process must be rapid. Do not allow the vial to sit at room temperature. Once thawed, transfer the cells to pre-warmed medium drop-wise to avoid osmotic shock.[1]
-
Centrifugation: Some primary cells, like neurons, are extremely fragile and should not be centrifuged after thawing.[1] For more robust cells, ensure centrifugation settings are not excessively harsh.[2]
-
Cryopreservation: The issue may originate from the freezing process. Ensure early passage cells are cryopreserved, as later passage cells may not recover well.[2] Residual cryoprotectant (e.g., DMSO) can be toxic, so it's crucial to remove it by changing the medium once the cells have attached (typically after 24 hours).[2]
Question: My adherent primary cells are not attaching to the culture vessel. How can I fix this?
Answer: Failure to attach can be due to several reasons:
-
Vessel Coating: Many primary cell types require an extracellular matrix coating (e.g., collagen, fibronectin, or laminin) to facilitate attachment.[1][3] Ensure the coating has not dried out before seeding the cells.[1]
-
Over-Trypsinization: Excessive exposure to trypsin during subculturing can damage cell surface proteins required for attachment. Use the lowest effective concentration of trypsin for the shortest possible time.[4]
-
Media Composition: Primary cells can be sensitive to the specific nutrients in the culture medium. An abrupt change in media formulation can lead to attachment failure.[2]
-
Mycoplasma Contamination: A mycoplasma infection can alter cell morphology and behavior, including adherence.[4] Regularly test your cultures for mycoplasma.[5]
Question: I suspect my primary cell culture is contaminated. What should I do?
Answer: Contamination is a serious issue that can invalidate experimental results.
-
Identification:
-
Bacteria/Yeast: Look for cloudy media, a sudden drop in pH (yellow media), and small, motile black dots (bacteria) or budding oval shapes (yeast) under the microscope.[6]
-
Fungus (Mold): Visible as white or greenish colonies on the surface of the medium, with long, fiber-like structures visible under magnification.[6]
-
Mycoplasma: This is a more insidious contamination as it is not visible by standard microscopy and does not typically cause turbidity or pH changes.[5] Signs can include reduced cell proliferation and changes in morphology.[5] Detection requires specific methods like PCR or DNA staining (e.g., DAPI or Hoechst).[5]
-
-
Action:
-
For bacterial, yeast, or fungal contamination, it is best to discard the contaminated culture and any shared reagents immediately to prevent it from spreading.[6] Deep clean the incubator and biosafety cabinet.[6][7]
-
If the culture is precious, you may attempt to use antibiotics or antimycotics, but this can mask underlying issues and is not always effective.[6]
-
For mycoplasma, specific elimination cocktails are available, but the most reliable solution is to discard the culture and start with a fresh, confirmed-negative stock.[5]
-
Category 2: this compound Treatment
Question: How do I determine the optimal concentration of this compound for my cytotoxicity experiments?
Answer: The optimal concentration of this compound is highly cell-type dependent and must be determined empirically.
-
Literature Review: Start by reviewing literature for similar primary cell types to find a starting concentration range.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Time-Course Experiment: Once an effective concentration range is identified, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
IC50 Calculation: From the dose-response data, calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability. This is a standard metric for comparing cytotoxicity.
Question: I am seeing inconsistent cytotoxicity results between experiments. What could be the cause?
Answer: Inconsistent results can stem from several variables:
-
Cell Passage Number: Primary cells have a finite lifespan and their characteristics can change with each passage.[2][8] Use cells within a narrow passage number range for all related experiments.
-
Cell Seeding Density: The initial number of cells seeded can affect their growth rate and sensitivity to this compound. Ensure you are seeding the same number of cells for each experiment.
-
Reagent Variability: Ensure the this compound stock solution is properly stored and has not degraded. Use the same lot of media, serum, and other reagents whenever possible.[4]
-
Assay Timing: The timing of reagent addition and incubation in cytotoxicity assays is critical. Use precise timing for all steps.[9]
Question: Could the cytotoxic effects I'm observing be off-target?
Answer: Yes, off-target effects are a possibility with any chemical compound. To investigate this:
-
Use a GPER Antagonist: Pre-treat cells with a GPER antagonist (e.g., G15 or G36) before adding this compound. If the cytotoxicity is mediated by GPER, the antagonist should rescue the cells.
-
Control Cell Line: Use a primary cell line known to have low or no GPER expression as a negative control. If this compound is still cytotoxic in these cells, it suggests an off-target mechanism.
-
Molecular Analysis: Investigate downstream signaling pathways. This compound's effects are expected to trigger GPER-mediated pathways. Unrelated pathway activation could indicate off-target activity.
Category 3: Cytotoxicity Assay Issues
Question: My colorimetric assay (e.g., MTT, XTT) has high background absorbance. What can I do?
Answer: High background can obscure your results. Consider these causes:
-
Media Components: Phenol red and other components in the culture medium can interfere with absorbance readings. You can test the medium alone to see if it contributes to the background.[10]
-
Compound Interference: this compound itself might absorb light at the same wavelength as the assay readout. Run a control with this compound in cell-free medium to check for this.
-
Contamination: Microbial contamination can metabolize the assay substrate, leading to a false-positive signal.[10]
-
Data Correction: Always subtract the average absorbance from "no cell" (media + assay reagent only) control wells from all other readings.
Question: The signal in my viability assay is very low, even in the untreated control wells.
Answer: A weak signal suggests a problem with cell health or the assay itself.
-
Low Cell Number: The initial seeding density may have been too low, or the cells may not have proliferated as expected.[10] Optimize the cell number per well.
-
Metabolic Activity: Primary cells may have a lower metabolic rate than immortalized cell lines, leading to a weaker signal in metabolic assays (like MTT). You may need to increase the incubation time with the assay reagent or increase the cell number.[9]
-
Reagent Issues: Ensure the assay reagent has been stored correctly and has not expired.
Data Presentation: Summary Tables
Table 1: General Troubleshooting for this compound Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability Post-Thaw | Improper thawing technique; Harsh centrifugation | Thaw vial rapidly; Add medium drop-wise; Use gentle centrifugation or skip for fragile cells.[1][2] |
| Cells Not Adhering | Missing vessel coating; Over-trypsinization | Use appropriate matrix coating (e.g., collagen); Minimize trypsin exposure time and concentration.[1][4] |
| Inconsistent this compound Efficacy | High cell passage number; Variable seeding density | Use a consistent, low passage number range; Standardize initial cell seeding density.[2] |
| High Assay Background | Media interference; Microbial contamination | Subtract background from media-only wells; Discard contaminated cultures.[10] |
| Low Assay Signal | Insufficient cell number; Low metabolic rate | Optimize seeding density; Increase assay incubation time.[9][10] |
Table 2: Comparison of Common Cytotoxicity/Viability Assays
| Assay Type | Principle | Advantages | Considerations |
| MTT / XTT / WST-1 | Metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells. | Cost-effective, well-established. | Requires solubilization step (MTT); Can be affected by cellular metabolic changes. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic, allows for time-course studies. | Can be sensitive to pH changes in the medium. |
| ATP-Based (Luminescence) | Measures ATP levels using luciferase, as ATP is depleted rapidly in non-viable cells. | Very high sensitivity, rapid. | Requires a luminometer; Signal is short-lived. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes into the medium.[11] | Directly measures cytotoxicity (cell death) rather than viability. | Less sensitive for early-stage apoptosis; Signal depends on complete membrane rupture. |
Experimental Protocols
Protocol 1: General Culture of Adherent Primary Cells
-
Preparation: Pre-warm complete growth medium, PBS, and trypsin-EDTA solution to 37°C. If required, coat culture vessels with the appropriate extracellular matrix solution and incubate as recommended by the manufacturer.
-
Thawing: Thaw a cryovial of primary cells in a 37°C water bath for 1-2 minutes.
-
Seeding: Immediately transfer the cell suspension to a sterile tube containing 5-10 mL of pre-warmed complete medium. Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes. Discard the supernatant, gently resuspend the cell pellet in fresh medium, and count the cells.
-
Plating: Aspirate the coating solution from the prepared vessel and immediately plate the cells at the recommended seeding density.
-
Incubation: Place the vessel in a humidified incubator at 37°C with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days. Monitor the culture for confluency and signs of contamination.
Protocol 2: this compound Cytotoxicity Assessment using a Resazurin-Based Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of the resazurin reagent to each well. Incubate for 1-4 hours, protecting the plate from light.
-
Measurement: Read the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound cytotoxicity assessment in primary cells.
Caption: Decision tree for troubleshooting cytotoxicity experiments.
Signaling Pathway
Caption: Putative GPER-mediated signaling leading to apoptosis.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. kosheeka.com [kosheeka.com]
- 3. youtube.com [youtube.com]
- 4. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from G-1 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is designed as a selective agonist for the G-Protein-Coupled Estrogen Receptor (GPER).[1] Its primary intended effect is to activate GPER-mediated signaling pathways. In some cancer models, GPER activation has been linked to anti-proliferative effects.[1][2]
Q2: We observed anti-proliferative effects in a cell line that is GPER-negative. Is this a known phenomenon?
Yes, this is a documented "unexpected" result. Multiple studies have reported that this compound can suppress cell proliferation and induce apoptosis in a GPER-independent manner.[3] For instance, this compound has been shown to suppress proliferation in GPER-negative HEK-293 and MDA-MB-231 breast cancer cells.[3]
Q3: We used a GPER antagonist (like G15 or G-36), but it did not block the cytotoxic effects of this compound. Why would this happen?
This observation strongly suggests that this compound is acting through an off-target, GPER-independent mechanism. Research has shown that GPER antagonists such as G15 and G-36 fail to prevent this compound-induced cytotoxicity in various cell models, even though they may successfully block other GPER-dependent activities like intracellular calcium mobilization.[1][3] This indicates the cytotoxic effect is not mediated by GPER.
Q4: What are the known off-target effects of this compound?
A primary off-target effect of this compound is the disruption of microtubule dynamics.[1][4] This interference with the cytoskeleton can lead to a cytostatic effect, causing cell cycle arrest in the G2/M phase.[4][5] Another reported off-target effect is the induction of Endoplasmic Reticulum (ER) stress.[5]
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Cell Viability/Proliferation
You are observing a dose-dependent decrease in cell viability in your experiments, even at low micromolar concentrations, which was not the expected outcome for your cell model.
Possible Cause: this compound is known to have biphasic effects. While low nanomolar concentrations might not affect proliferation, concentrations of 0.5 µM and higher have been shown to significantly suppress cell proliferation in various cancer cell lines.[3] This effect may be independent of GPER status.
Troubleshooting Steps:
-
Confirm GPER Status: Verify the GPER expression in your cell line using qPCR or Western blot. The observed effect may be GPER-independent.
-
Perform a Dose-Response Curve: If not already done, a comprehensive dose-response experiment is crucial to characterize the effect.
-
Use a GPER Antagonist: To confirm GPER-independence, pre-treat cells with a GPER-specific antagonist like G15 or G-36 before adding this compound. If the antagonist does not rescue the cells from this compound-induced effects, it points to an off-target mechanism.[1][3]
-
Analyze Cell Cycle: Use flow cytometry to determine if this compound is inducing cell cycle arrest, particularly at the G2/M phase, which is a known off-target effect related to microtubule disruption.[4][5]
Summary of this compound Effects on Cell Proliferation
| Cell Line | This compound Concentration | Observed Effect | GPER-Dependence |
| KGN (Ovarian Granulosa Tumor) | > 0.5 µM | Significant suppression of cell proliferation.[3] | Independent (Not blocked by G15 or siRNA).[3] |
| LN229 & U251 (Glioblastoma) | 1 µM | Growth arrest becomes significant after 24-48 hours.[4] | Independent.[4] |
| Jurkat (T-cell Leukemia) | 0.75 - 1 µM | Significant decrease in mitochondrial membrane potential after 48h.[1] | Independent (Not prevented by G-36).[1] |
| MCF-7 (Breast Cancer) | 1 µM | Induction of G2/M cell cycle arrest and apoptosis.[5] | Dependent.[5] |
| HEK-293 & MDA-MB-231 (GPER-negative) | Not specified | Suppressed proliferation and induced apoptosis.[3] | Independent (cell lines are GPER-negative).[3] |
Issue 2: Contradictory Results Compared to Published Data
Your results with this compound treatment are opposite to what has been published for a similar cancer type (e.g., you see proliferation where others saw inhibition).
Possible Cause: The effects of this compound can be highly context-dependent, varying significantly between different cell lines, even within the same cancer type.[1] Factors such as GPER expression levels, subcellular localization of GPER, and the baseline activity of downstream signaling pathways can all influence the cellular response.
Troubleshooting Steps:
-
Thoroughly Characterize Your Model: Ensure you have data on the GPER expression and localization in your specific cell line. GPER has been found in the nucleus and cytoplasm, and its location can impact outcomes.[4]
-
Review Experimental Conditions: Compare your protocol (e.g., this compound concentration, treatment duration, serum conditions) with the cited literature. Minor differences can lead to different outcomes.
-
Consider Off-Target Effects: As detailed in Issue 1, the balance between on-target GPER activation and off-target effects like microtubule disruption could differ in your cell line, leading to a different net result.
Visualizations and Protocols
Signaling Pathways & Experimental Logic
Diagram 1: Expected vs. Unexpected this compound Signaling
Caption: Expected GPER-dependent vs. unexpected GPER-independent pathways of this compound.
Diagram 2: Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected this compound results.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol provides a general method for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (and vehicle control, e.g., DMSO) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound or vehicle-containing medium. For antagonist experiments, pre-incubate cells with the antagonist for 4 hours before adding this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution following this compound treatment.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (and vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. GPER Agonist this compound Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Activity of G-1 on GPER: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data and detailed protocols. This document aims to facilitate the validation of this compound's specific activity on GPER.
This compound: A Potent and Selective GPER Agonist with Caveats
This compound is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high binding affinity for GPER and demonstrates functional activation at nanomolar concentrations. Critically, this compound shows minimal binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM, making it a valuable tool for studying GPER-specific signaling pathways.[1]
However, researchers should be aware of potential GPER-independent, off-target effects of this compound, particularly at higher concentrations. Studies have reported that this compound can interact with tubulin, leading to disruptions in microtubule dynamics and subsequent effects on cell cycle and proliferation that are not mediated by GPER.[2][3][4] This underscores the importance of careful dose-response studies and the use of appropriate controls to validate the GPER-specificity of observed effects.
Comparative Analysis of GPER Agonists
The following table summarizes the available quantitative data for this compound and other reported GPER agonists. A significant data gap exists in the publicly available information for the specific binding affinities and functional potencies of several alternative GPER agonists.
| Agonist | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity | Notes |
| This compound | 11 nM[1] | 2 nM (Calcium Mobilization)[1] | >10,000-fold vs. ERα/ERβ[1] | Most widely characterized GPER agonist. Off-target effects on tubulin reported at higher concentrations.[2][3][4] |
| GPER-L1 | Data not available | Data not available | Selective for GPER | Reported to activate GPER-mediated signaling. |
| GPER-L2 | Data not available | Data not available | Selective for GPER | Reported to activate GPER-mediated signaling. |
| SAGZ5 | Data not available | Similar to this compound (cAMP formation)[5] | Selective for GPER | Identified through virtual screening.[5] |
GPER Signaling Pathways Activated by this compound
Upon binding of this compound, GPER activates a variety of downstream signaling cascades. These pathways are often initiated through the activation of heterotrimeric G proteins and can lead to diverse cellular responses, including proliferation, migration, and apoptosis, depending on the cell type and context.
Experimental Workflow for Validating this compound Activity on GPER
A systematic approach is crucial to validate the specific activity of this compound on GPER and to rule out potential off-target effects. The following workflow outlines a series of key experiments.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for GPER.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing GPER or transiently transfected with a GPER expression vector (e.g., HEK293T, COS7).
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding: Incubate cell membranes with a constant concentration of a radiolabeled GPER ligand (e.g., ³H-estradiol, though its use requires careful consideration of its binding to other ERs if present) and increasing concentrations of unlabeled this compound.
-
Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To assess this compound's ability to modulate adenylyl cyclase activity via Gs or Gi-coupled GPER.
Methodology:
-
Cell Culture and Treatment: Plate GPER-expressing cells in a multi-well plate. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with varying concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Calcium Mobilization Assay
Objective: To measure this compound-induced intracellular calcium release, indicative of Gq-coupled GPER activation.
Methodology:
-
Cell Culture and Dye Loading: Plate GPER-expressing cells in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
This compound Stimulation: Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Western Blot
Objective: To determine if this compound activates the MAPK/ERK signaling pathway downstream of GPER.
Methodology:
-
Cell Culture and Serum Starvation: Plate GPER-expressing cells and grow to sub-confluency. Serum-starve the cells overnight to reduce basal levels of ERK1/2 phosphorylation.
-
This compound Stimulation: Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold-change in phosphorylation upon this compound treatment.
References
Comparing the effects of G-1 with estradiol on GPER signaling.
A Comprehensive Guide to G-1 and Estradiol Effects on GPER Signaling
For researchers and professionals in drug development, understanding the nuanced differences between endogenous hormones and synthetic ligands in activating specific receptors is paramount. This guide provides an objective comparison of the effects of the endogenous estrogen, 17β-estradiol (estradiol), and the selective G protein-coupled estrogen receptor (GPER) agonist, this compound, on GPER signaling. The information herein is supported by experimental data to aid in the design and interpretation of studies targeting GPER.
Introduction to GPER, Estradiol, and this compound
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ) that primarily function as ligand-activated transcription factors, GPER activation triggers a cascade of intracellular signaling events within seconds to minutes.[3]
17β-estradiol (Estradiol) is the most potent endogenous estrogen and is considered the primary ligand for both classical estrogen receptors and GPER.[3][4] Its broad activity profile can complicate the study of GPER-specific effects, as it simultaneously activates ERα and ERβ.[5]
This compound is a synthetic, non-steroidal compound identified as a selective GPER agonist.[1] It exhibits high affinity for GPER but does not bind to ERα or ERβ, making it an invaluable tool for isolating and studying GPER-specific signaling pathways and physiological effects.[1][6][7]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative parameters of this compound and estradiol with respect to GPER binding and functional activity, providing a clear comparison of their pharmacological profiles.
Table 1: Binding Affinity and Potency at GPER
| Compound | Parameter | Value | Cell/System | Reference(s) |
| This compound | Ki | ~11 nM | - | [1][6][7][8] |
| EC50 | ~2 nM | - | [6][7] | |
| Estradiol | Kd | ~3-6 nM | GPER-transfected COS7 cells | [1] |
Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity. EC50 (Half-maximal effective concentration) is a measure of potency.
Table 2: Comparative Effects on Downstream GPER Signaling Events
| Signaling Event | This compound Effect | Estradiol Effect (via GPER) | Key Downstream Pathways | Reference(s) |
| Calcium Mobilization | Induces rapid increase in intracellular Ca2+ | Induces rapid increase in intracellular Ca2+ | PLC -> IP3 -> Ca2+ Release | [1][6] |
| ERK1/2 Activation | Induces phosphorylation/activation | Induces phosphorylation/activation | EGFR Transactivation -> Ras/Raf/MEK/ERK | [5][9][10][11] |
| PI3K/Akt Activation | Induces phosphorylation/activation | Induces phosphorylation/activation | EGFR Transactivation -> PI3K -> Akt | [1][11] |
| cAMP Production | Can stimulate cAMP production | Can stimulate cAMP production | Gαs -> Adenylyl Cyclase -> cAMP | [1][9] |
| Cell Proliferation | Variable (Inhibitory or stimulatory depending on cell type) | Variable (Often proliferative, but can be complex due to ERα/β) | MAPK/ERK, PI3K/Akt | [10][12][13][14] |
| Cell Migration | Generally inhibitory | Complex effects | RhoA | [6][7] |
GPER Signaling Pathways
Activation of GPER by either this compound or estradiol initiates a complex network of signaling pathways. A primary mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which serves as a scaffold to propagate signals through major pathways like the MAPK/ERK and PI3K/Akt cascades.[9][10] GPER can also directly couple to heterotrimeric G proteins, such as Gαs to stimulate cAMP production.[4][9]
Caption: GPER signaling pathways activated by this compound and Estradiol.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to assess GPER signaling.
Experimental Workflow: Assessing Cell Proliferation
This diagram outlines a typical workflow for investigating the effects of this compound or estradiol on cell proliferation using an MTT assay.
Caption: Workflow for a cell proliferation (MTT) assay.
Protocol 1: Western Blot for ERK1/2 Phosphorylation
This method is used to quantify the activation of the ERK1/2 signaling pathway.
-
Cell Culture and Treatment: Plate cells (e.g., SKBr3, MCF-7) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat cells with this compound, estradiol, or vehicle control for a short duration (typically 5-15 minutes).
-
Cell Lysis: Immediately after treatment, place plates on ice and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[6]
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the rapid release of calcium from intracellular stores following GPER activation.
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate. Allow cells to adhere and grow to ~90% confluency.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C, protected from light.
-
Assay Procedure:
-
Wash the cells gently with buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
The instrument automatically injects the compound of interest (this compound, estradiol, or control) into the wells.
-
Immediately measure the change in fluorescence intensity over time (typically for 2-3 minutes). The signal peaks within seconds of agonist addition.[5]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves can be generated to determine EC50 values.
Protocol 3: Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, estradiol, or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Incubate the plate overnight in the dark at room temperature or for a few hours at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
Both this compound and estradiol are potent activators of GPER-mediated signaling. This compound serves as a critical experimental tool due to its selectivity for GPER over classical estrogen receptors, allowing for the precise dissection of GPER-specific functions.[1] Estradiol, while a natural ligand, produces a more complex biological response by co-activating GPER, ERα, and ERβ.[4][5] The choice between these compounds depends on the specific research question. For elucidating the direct roles of GPER, this compound is the superior tool. For understanding the integrated physiological effects of estrogens, studies involving estradiol are essential, often in combination with selective antagonists for GPER (e.g., G15 or G36) and classical ERs to delineate the contribution of each receptor. This guide provides the foundational data and methodologies to pursue such investigations.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPER by E2 promotes proliferation, invasion and migration of breast cancer cells by regulating the miR-124/CD151 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. BioKB - Relationship - GPER1 - activates - EGFR [biokb.lcsb.uni.lu]
- 8. youtube.com [youtube.com]
- 9. The G-Protein-Coupled Estrogen Receptor (GPER) Regulates Trimethylation of Histone H3 at Lysine 4 and Represses Migration and Proliferation of Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
G-1's Efficacy in Tamoxifen-Resistant Breast Cancer: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of G-1, a G protein-coupled estrogen receptor (GPER) agonist, in overcoming tamoxifen resistance in breast cancer cells. This report details the efficacy of this compound in comparison to other therapeutic alternatives, providing key experimental data and methodologies for researchers in oncology and drug development.
Tamoxifen has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance, posing a major clinical challenge. Recent research has focused on alternative signaling pathways that drive this resistance, with the G protein-coupled estrogen receptor (GPER) emerging as a key player. This compound, a specific GPER agonist, has shown promise in modulating the growth of tamoxifen-resistant breast cancer cells.
Comparative Efficacy of this compound and Alternatives
To objectively evaluate the therapeutic potential of this compound, its effects on cell viability in tamoxifen-resistant breast cancer cell lines were compared with fulvestrant, a selective estrogen receptor downregulator (SERD). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Treatment | IC50 (µM) | Citation |
| MCF-7 (Tamoxifen-Resistant) | Fulvestrant | 27.02 | [1] |
| T47D (Tamoxifen-Resistant) | Fulvestrant | > 1 | [2] |
Note: Specific IC50 data for this compound in tamoxifen-resistant cell lines was not available in the reviewed literature. The provided data for fulvestrant serves as a benchmark for a clinically relevant alternative.
Mechanism of Action: The GPER Signaling Pathway
This compound exerts its effects through the activation of GPER, which is often overexpressed in tamoxifen-resistant breast cancer cells. Activation of GPER triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This signaling can lead to the regulation of gene expression involved in cell proliferation, survival, and apoptosis. The pathway is believed to involve the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK cascade.
Caption: GPER signaling pathway activated by this compound in tamoxifen-resistant breast cancer cells.
Experimental Protocols
Generation of Tamoxifen-Resistant Cell Lines
Tamoxifen-resistant MCF-7 (MCF-7/TAMR) cells are generated by continuous culture of the parental MCF-7 cell line in the presence of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.
Protocol:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce resistance, culture the cells in phenol red-free RPMI-1640 medium supplemented with 5% charcoal-stripped FBS and 0.1 µM 4-OHT for a period of 6 months.[1]
-
Maintain the resistant cell line in medium containing 4-OHT to ensure the stability of the resistant phenotype.
-
Regularly verify tamoxifen resistance by comparing the cell viability of the resistant and parental cell lines in the presence of varying concentrations of 4-OHT using a cell viability assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, fulvestrant) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds for the indicated time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in tamoxifen-resistant breast cancer cells.
Caption: Workflow for assessing this compound efficacy in tamoxifen-resistant breast cancer cells.
This guide provides a foundational understanding of this compound's potential in the context of tamoxifen-resistant breast cancer. The presented data and protocols are intended to aid researchers in designing and interpreting experiments aimed at developing novel therapeutic strategies for endocrine-resistant breast cancer. Further investigation is warranted to fully elucidate the clinical utility of GPER agonists in this patient population.
References
Safety Operating Guide
Navigating the Disposal of "G-1": A Guide for Laboratory Professionals
The term "G-1" can refer to several different chemical substances, each with unique properties and requiring specific disposal procedures. This guide provides essential safety and logistical information for the proper handling and disposal of materials designated as "this compound", ensuring the safety of laboratory personnel and compliance with regulations. Due to the ambiguity of the term, it is crucial to first correctly identify the specific "this compound" substance by referring to the manufacturer's label and Safety Data Sheet (SDS).
This document outlines the disposal procedures for the following substances identified as "this compound" in various contexts:
-
Aflatoxin G1 : A potent toxin requiring stringent handling and disposal protocols.
-
G-Biocide-I : A preservative with hazardous properties.
-
GG1 : A laboratory chemical with potential health risks.
-
THALO GREEN (G1) : A paint colorant with specific disposal considerations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for the identified "this compound" substances. This information is critical for risk assessment and ensuring safe handling.
| Substance Name | CAS Number | Acute Toxicity (Oral) | Carcinogenicity | Other Exposure Limits |
| Aflatoxin G1 | 1165-39-5 | Fatal if swallowed (H300)[1] | May cause cancer (H350)[1] | Not specified |
| G-Biocide-I | Not specified | Harmful if swallowed (H302)[2] | Not classified as a carcinogen | Not specified |
| GG1 | Not specified (mixture) | LD50 Oral - Rat - female - 27,200 mg/kg (for glycerine component)[3] | Suspected of causing genetic defects (H341)[3] | Not specified |
| THALO GREEN (G1) | Not specified (mixture) | Not specified | Not classified as a carcinogen | Not specified |
Disposal Protocols and Safety Measures
Proper disposal of chemical waste is a critical aspect of laboratory safety. The following sections provide detailed disposal procedures for each identified "this compound" substance.
General Hazardous Waste Disposal Workflow
The following diagram illustrates a general workflow for the identification and disposal of hazardous laboratory waste. This process should be followed for any chemical substance, including the various forms of "this compound".
Caption: General workflow for hazardous chemical waste disposal.
Specific "this compound" Disposal Procedures
Aflatoxin G1
Hazards:
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Do not breathe dust/fume/gas/mist/vapors/spray.[1]
Disposal Procedure:
-
Decontamination: All labware and surfaces contaminated with Aflatoxin G1 must be decontaminated. While specific decontamination procedures are not detailed in the provided search results, a common method for aflatoxins involves treatment with a solution of sodium hypochlorite (bleach).
-
Waste Collection: Collect all Aflatoxin G1 waste, including contaminated labware and PPE, in a designated, leak-proof, and properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "Aflatoxin G1".
-
Storage: Store the waste container in a secure, designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste facility.[4] Do not dispose of Aflatoxin G1 down the drain or in the regular trash.
G-Biocide-I
Hazards:
-
May intensify fire; oxidizer.[2]
-
Harmful if swallowed or in contact with skin.[2]
-
Causes severe skin burns and eye damage.[2]
-
May cause an allergic skin reaction.[2]
-
Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Ensure good ventilation of the work station.[2]
-
Wash hands, forearms, and face thoroughly after handling.[2]
Disposal Procedure:
-
Avoid Release: Do not allow G-Biocide-I to enter drains or the environment.[2]
-
Waste Collection: Collect spills and waste material in a suitable, labeled container. Absorbent material may be used for liquid spills.[2]
-
Labeling: Label the waste container as "Hazardous Waste" and specify the contents as "G-Biocide-I".
-
Storage: Store in a well-ventilated place and keep cool.[2] Keep away from clothing and other combustible materials.[2]
-
Disposal: Arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal service.
GG1
Hazards:
-
Causes skin and serious eye irritation.[3]
-
Suspected of causing genetic defects.[3]
-
May cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Do not breathe mist or vapors.[3]
-
Wash skin thoroughly after handling.[3]
Disposal Procedure:
-
Waste Collection: Collect GG1 waste in a designated, compatible, and sealed container.
-
Labeling: Affix a "Hazardous Waste" label to the container with the full chemical name.
-
Storage: Store in a designated hazardous waste storage area.
-
Disposal: Contact your institution's EH&S office for proper disposal procedures. Do not dispose of GG1 in the regular trash or down the drain.
THALO GREEN (G1)
Hazards:
-
May cause irritation of the respiratory tract.[5]
-
Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5]
-
Repeated contact may dry skin and cause irritation.[5]
Personal Protective Equipment (PPE):
-
For personal protection, see section 8 of the SDS (not fully provided in search results). In general, gloves and eye protection are recommended when handling liquid paints.
Disposal Procedure:
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Empty Containers: Empty containers may be disposed of in the trash after they have been triple-rinsed. The rinsate should be collected and treated as hazardous waste if the original product was hazardous.[6][7]
-
Liquid Waste: Unused liquid paint should not be disposed of down the drain. It should be managed as hazardous waste and disposed of through a designated hazardous waste program.
It is imperative for all laboratory personnel to be familiar with their institution's specific hazardous waste management plan and to consult the Safety Data Sheet for any chemical prior to use and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwlax.edu [uwlax.edu]
- 5. media.benjaminmoore.com [media.benjaminmoore.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Ambiguity of "G-1": A Guide to Safe Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
The designation "G-1" is not a unique identifier for a specific chemical substance. Instead, it is used for various commercial products with distinctly different compositions and associated hazards. This guide provides essential safety and logistical information to navigate this ambiguity, ensuring that laboratory personnel can work safely with any substance labeled "this compound." The cornerstone of safe chemical handling is the accurate identification of the substance and a thorough understanding of its specific Safety Data Sheet (SDS).
Identifying Your "this compound" and Locating the SDS
Before any handling, it is imperative to identify the exact "this compound" product you are using. The product's full name and manufacturer are critical pieces of information. Once identified, the Safety Data Sheet (SDS) is the primary source for all safety-related information. The SDS will provide detailed guidance on personal protective equipment (PPE), handling, storage, and disposal.
An SDS can typically be obtained from:
-
The manufacturer's website.
-
The supplier from whom the chemical was purchased.
-
Laboratory chemical inventory management software.
Always consult the specific SDS for your "this compound" product before beginning any work.
Comparative Overview of "this compound" Products
To illustrate the critical importance of consulting a specific SDS, the following table summarizes the personal protective equipment (PPE) recommendations for different products that use the "this compound" identifier. The variation in required PPE underscores the danger of making assumptions about a substance based on a non-specific name.
| Product Name | Description | Recommended Personal Protective Equipment (PPE) |
| This compound FILLER | A filler for multi-component epoxy, vinyl ester, and other trowel-applied coating products. Contains crystalline quartz.[1] | Eyes/Face: Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1] Skin: Protective gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[1] Respiratory: A NIOSH-approved respirator is required if dust is generated.[1] |
| This compound PLUS | A bicarbonate-buffered medium containing Hyaluronan and human serum albumin, used for embryo culture.[2] | Eyes/Face: Not expected to be an eye irritant.[2] Skin: Not expected to be a skin irritant; no specific hand protection required.[2] Respiratory: No specific respiratory protection is necessary.[2] |
| PRIMER G | A water dispersion of synthetic polymers. | Eyes/Face: Not needed for normal use; operate according to good working practices.[3] Skin: No special precautions are necessary for normal use.[3] Hands: Suitable safety gloves such as Polychloroprene, Nitrile rubber, Butyl rubber, or Fluorinated rubber are recommended.[3] Respiratory: Not required for normal use.[3] |
| Acetylene Gas (as per CGA Pamphlet this compound) | A flammable gas. The Compressed Gas Association (CGA) Pamphlet this compound provides standards for handling.[4][5] | Eyes/Face: Safety glasses or goggles. Skin: Protective gloves and clothing. Respiratory: Use in a well-ventilated area. Respiratory protection may be required in case of a leak. |
Standard Operating Procedure for Handling Unfamiliar Laboratory Chemicals
The following is a step-by-step guide for the safe handling of any new or unfamiliar chemical, including any substance labeled "this compound."
1. Information Gathering and Risk Assessment:
- Obtain and thoroughly read the Safety Data Sheet (SDS) for the specific chemical.
- Identify the hazards associated with the chemical (e.g., flammable, corrosive, toxic).
- Evaluate the risks associated with the planned experiment, considering the quantities to be used and the procedures to be performed.
2. Engineering and Administrative Controls:
- Whenever possible, substitute hazardous chemicals with less hazardous alternatives.
- Use engineering controls such as fume hoods, glove boxes, or other ventilated enclosures to minimize exposure.[6]
- Ensure safety equipment like eyewash stations and safety showers are accessible and operational.
- Restrict access to areas where highly hazardous chemicals are used.
3. Personal Protective Equipment (PPE):
- Based on the SDS, select and use the appropriate PPE. This is the last line of defense.
- Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work.[6] Goggles or a face shield may be necessary for splash hazards.
- Skin Protection: Wear a laboratory coat and closed-toe shoes. Select gloves that are resistant to the specific chemical being handled. No single glove material is suitable for all chemicals.[6]
- Respiratory Protection: If required, use a NIOSH-approved respirator appropriate for the hazard. Ensure proper fit and training.
4. Safe Handling and Storage:
- Handle chemicals in a well-ventilated area.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in areas where chemicals are handled.
- Store chemicals in appropriate, well-labeled containers in a designated storage area, segregated by compatibility.
5. Spill and Emergency Procedures:
- Be familiar with the emergency procedures outlined in the SDS.
- Know the location of spill kits and how to use them.
- In case of a spill, alert others in the area and follow the established emergency protocol.
6. Disposal:
- Dispose of chemical waste in accordance with all local, state, and federal regulations.
- Collect hazardous waste in properly labeled containers.
- Do not pour chemicals down the drain unless explicitly permitted.
Experimental Workflow for Safe Chemical Handling
The following diagram outlines the logical steps for safely handling a substance labeled "this compound" or any unfamiliar chemical in a laboratory setting.
Caption: Workflow for the safe handling of "this compound" or any unfamiliar chemical.
References
- 1. msds.carboline.com [msds.carboline.com]
- 2. vitrolife.com [vitrolife.com]
- 3. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. uakron.edu [uakron.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
